Uridine 5'-benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54618-06-3 |
|---|---|
Molecular Formula |
C16H16N2O7 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H16N2O7/c19-11-6-7-18(16(23)17-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H,17,19,23)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
SRLQBOIASWUQBN-FMKGYKFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Uridine 5'-benzoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine 5'-benzoate is a derivative of the nucleoside uridine, characterized by the presence of a benzoate group at the 5' position of the ribose sugar. While specific in-depth research on this compound is limited in publicly available literature, this guide provides its core chemical properties and offers a broader context based on the well-documented activities of related uridine derivatives. This document serves as a foundational resource for researchers interested in the potential applications of this compound, drawing parallels from similar compounds in terms of synthesis, potential biological activities, and roles in cellular processes.
Compound Identification and Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 54618-06-3 | [1] |
| Molecular Formula | C₁₆H₁₆N₂O₇ | [1] |
| Molecular Weight | 348.31 g/mol | [1] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |
Synthesis of Uridine Esters: A General Protocol
Generalized Synthesis Workflow
The synthesis of this compound would likely proceed via the selective benzoylation of uridine.
Caption: Generalized workflow for the synthesis of this compound.
Methodology
-
Protection: To ensure selectivity for the 5'-hydroxyl group, the 2'- and 3'-hydroxyl groups of uridine are often protected. A common method is the formation of a 2',3'-O-isopropylidene acetal by reacting uridine with acetone in the presence of an acid catalyst.
-
Benzoylation: The protected uridine is then reacted with benzoyl chloride in a suitable solvent, typically pyridine, which also acts as a base to neutralize the HCl byproduct. This reaction selectively acylates the primary 5'-hydroxyl group.
-
Deprotection: The protecting group is subsequently removed, often by treatment with a mild acid, to yield the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as column chromatography.
Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)
Direct experimental evidence for the biological activity of this compound is scarce. However, the extensive research on uridine and its derivatives allows for informed hypotheses about its potential roles. The addition of a benzoate group increases the lipophilicity of the uridine molecule, which may enhance its ability to cross cell membranes.[1]
Potential Therapeutic Areas
Derivatives of uridine have been investigated for a range of therapeutic applications, suggesting potential avenues of research for this compound:
-
Antimicrobial and Anticancer Agents: Various uridine derivatives have demonstrated promising antimicrobial and anticancer properties.[2][3] Modifications at different positions of the uridine scaffold have been shown to modulate these activities.
-
Neuroprotection: Uridine itself plays a crucial role in the central nervous system, and its derivatives are explored for neuroprotective effects.[4] Uridine is a precursor for the synthesis of cytidine triphosphate (CTP), which is essential for the production of phospholipids in neuronal membranes.[5][6]
-
Metabolic Regulation: Uridine and its nucleotides are central to various metabolic pathways, including the synthesis of glycogen and glycoproteins.[5][6]
Uridine Metabolism and Signaling
Uridine absorbed by cells is phosphorylated to Uridine 5'-monophosphate (UMP), which can then be further phosphorylated to Uridine 5'-diphosphate (UDP) and Uridine 5'-triphosphate (UTP). These activated forms of uridine are involved in numerous cellular processes.
Caption: Simplified overview of the central role of uridine in cellular metabolism.
Conclusion and Future Directions
This compound is a chemically defined derivative of uridine. While direct biological data is limited, the wealth of information on related uridine compounds provides a strong foundation for future research. The increased lipophilicity conferred by the benzoate moiety may offer advantages in terms of bioavailability and cellular uptake, making it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future studies should focus on the synthesis and subsequent biological evaluation of this compound to determine its specific activities and potential therapeutic applications.
References
- 1. Uridine 2',3',5'-tribenzoate - Molwiki [molwiki.com]
- 2. mdpi.com [mdpi.com]
- 3. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Uridine 5'-Benzoate: An In-Depth Technical Guide to its Core Mechanism of Action in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine 5'-benzoate is a derivative of the naturally occurring nucleoside, uridine. While direct studies on the specific mechanism of action of this compound are limited, it is chemically structured as an ester of uridine. It is therefore presumed that, within a cellular environment, this compound is hydrolyzed by cellular esterases to yield uridine and benzoic acid. The primary biological activity is then expected to be mediated through uridine and its subsequent phosphorylated metabolites: uridine 5'-monophosphate (UMP), uridine 5'-diphosphate (UDP), and uridine 5'-triphosphate (UTP). This guide delineates the cellular mechanisms of action initiated by the conversion of this compound to these active uridine species.
The intracellular and extracellular actions of uridine and its nucleotides are multifaceted, impacting a range of cellular processes from signal transduction to biosynthesis and metabolism. Extracellular UTP is a potent signaling molecule that activates P2Y purinergic receptors, initiating downstream cascades that influence cell proliferation, migration, and differentiation. Intracellularly, uridine serves as a substrate for the synthesis of pyrimidine nucleotides, which are essential for RNA and DNA synthesis, as well as the formation of UDP-sugars involved in glycosylation. Furthermore, uridine has been shown to modulate key signaling pathways, including the cAMP, MAPK, and Sirt1/AMPK pathways, thereby influencing a wide array of cellular functions.
This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.
Core Cellular Mechanisms of Action
The biological effects of this compound are believed to be driven by its hydrolysis product, uridine, and its phosphorylated derivatives. These molecules exert their effects through several key signaling pathways.
P2Y Receptor-Mediated Signaling
Extracellular UTP is a primary agonist for several G protein-coupled P2Y receptors, particularly P2Y2, P2Y4, and P2Y6 receptors. Activation of these receptors by UTP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can lead to a variety of cellular responses, including cell proliferation and migration.[1]
Inhibition of cAMP Signaling Pathway
Uridine has been observed to inhibit the cyclic AMP (cAMP) signaling pathway.[2] While the precise mechanism of inhibition is not fully elucidated, it is proposed to occur either through the activation of Gαi-coupled receptors or by other indirect means. This inhibition leads to a decrease in the intracellular concentration of cAMP, which in turn reduces the activity of Protein Kinase A (PKA). PKA is a key regulator of numerous cellular processes, and its inhibition can affect gene expression and metabolism.
Modulation of MAPK Signaling Pathway
UTP, acting through P2Y receptors, can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway.[3] This activation is often mediated through PKC and can involve other intermediates like the Related Adhesion Focal Tyrosine Kinase (RAFTK). The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, differentiation, and survival.
Activation of Sirt1/AMPK Signaling Pathway
Recent studies have indicated that uridine can activate the Sirtuin 1 (Sirt1)/AMP-activated protein kinase (AMPK) signaling pathway. This pathway is a crucial regulator of cellular energy homeostasis. Activation of Sirt1 and AMPK can lead to enhanced mitochondrial function, increased fatty acid oxidation, and improved cellular stress resistance.
Quantitative Data Summary
The following tables summarize the quantitative effects of uridine and its nucleotides on various cellular processes as reported in the literature.
Table 1: Effect of Uridine and its Nucleotides on Cell Viability/Proliferation
| Compound | Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Proliferation (% of Control) | Reference |
| Uridine | L929 | 10 | 48 | Increased (p<0.01) | [4][5] |
| Uridine | L929 | 100 | 48 | Increased (p<0.001) | [4][5] |
| Uridine | L929 | 10 | 72 | Increased (p<0.01) | [4][5] |
| Uridine | L929 | 100 | 72 | Increased (p<0.001) | [4][5] |
| UTP | L929 | 1 | 72 | Increased (p<0.001) | [4][5] |
| UTP | L929 | 10 | 72 | Increased (p<0.01) | [4][5] |
| UTP | L929 | 100 | 72 | Increased (p<0.001) | [4][5] |
| UTP | A549 | 100 | 24 | Increased BrdU incorporation | [1] |
| Uridine | hMSCs | 200 | - | Increased proliferation rate | [6] |
Table 2: Effect of Uridine and UTP on Cell Migration
| Compound | Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Migration | Reference |
| Uridine | L929 | 1, 10, 100 | 96 | Significantly enhanced | [4][5] |
| UTP | L929 | 1, 10, 100 | 96 | Significantly enhanced | [4][5] |
Table 3: Receptor Activation and Downstream Signaling
| Ligand | Receptor/Pathway | Cell Line | EC50 (µM) | Effect | Reference |
| UTP | P2Y2 | PC12 | ~25 | MAP Kinase (ERK2) activation | [3] |
| ATP | P2Y2 | PC12 | ~25 | MAP Kinase (ERK2) activation | [3] |
| UTP | P2Y2 | A549 | - | Stimulated proliferation | [1] |
Detailed Experimental Protocols
The following are representative protocols for key experiments to assess the cellular effects of uridine and its derivatives. These are intended as a guide and may require optimization for specific cell types and experimental conditions.
Experimental Workflow for Assessing Cellular Effects of Uridine/UTP
Protocol 1: P2Y Receptor Activation Assay (Calcium Mobilization)
-
Cell Seeding: Plate cells (e.g., HEK293 expressing a specific P2Y receptor) in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Wash: Wash cells twice with HBSS to remove excess dye.
-
Baseline Reading: Measure baseline fluorescence using a fluorescence plate reader (Excitation/Emission ~485/525 nm).
-
Compound Addition: Add varying concentrations of UTP (or other agonists/antagonists) to the wells.
-
Kinetic Reading: Immediately begin kinetic fluorescence readings for 5-10 minutes to measure the change in intracellular calcium concentration.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration and plot a dose-response curve to determine the EC50.
Protocol 2: cAMP Inhibition Assay
-
Cell Seeding: Plate cells in a 96-well plate and culture to ~80% confluency.
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Treatment: Treat cells with varying concentrations of uridine for 30 minutes.
-
Stimulation: Add a known adenylyl cyclase activator (e.g., forskolin) to all wells (except negative control) and incubate for 15-30 minutes.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Measurement: Measure intracellular cAMP levels using a competitive ELISA-based or HTRF-based cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production by uridine and determine the IC50.
Protocol 3: MAPK (ERK1/2) Phosphorylation Western Blot
-
Cell Culture and Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal MAPK activity.
-
Treatment: Treat cells with UTP (e.g., 100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Protocol 4: Sirt1/AMPK Activation Western Blot
-
Cell Culture and Treatment: Culture cells and treat with uridine (e.g., 50-200 µM) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from the MAPK Western Blot protocol.
-
SDS-PAGE and Transfer: Follow step 5 from the MAPK Western Blot protocol.
-
Blocking: Follow step 6 from the MAPK Western Blot protocol.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sirt1, phospho-AMPKα (Thr172), and total AMPKα overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Follow step 8 from the MAPK Western Blot protocol.
-
Detection: Follow step 9 from the MAPK Western Blot protocol.
-
Data Analysis: Quantify band intensities and normalize the Sirt1 and p-AMPKα signals to the loading control and total AMPKα, respectively.
Conclusion
The mechanism of action of this compound in cells is most likely attributable to its hydrolysis product, uridine, and its subsequent phosphorylated forms. These molecules engage with a variety of cellular targets and signaling pathways, leading to diverse physiological outcomes. The activation of P2Y receptors by UTP initiates well-defined signaling cascades that influence cell proliferation and migration. Furthermore, uridine and its metabolites modulate other critical pathways, including the inhibition of cAMP signaling and the activation of MAPK and Sirt1/AMPK pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds. Future studies should aim to directly confirm the hydrolysis of this compound in various cell types and to further delineate the downstream consequences of the signaling pathways it modulates.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation of P2Y2 receptors by UTP and ATP stimulates mitogen-activated kinase activity through a pathway that involves related adhesion focal tyrosine kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Cross-species metabolomic analysis identifies uridine as a potent regeneration promoting factor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Stability of Uridine 5'-benzoate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific experimental data on the in vitro stability of Uridine 5'-benzoate is not extensively available in peer-reviewed literature. This guide is therefore based on established principles of chemical stability for nucleoside and ester-containing compounds, and provides a framework for designing and executing a comprehensive in vitro stability study.
Introduction
This compound is a nucleoside ester, a molecule that combines uridine with benzoic acid via an ester linkage at the 5'-hydroxyl group of the ribose sugar. Such modifications are common in the development of nucleoside analogs to alter their physicochemical properties, such as lipophilicity, which can in turn affect their absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the in vitro stability of this compound is critical for its potential development as a therapeutic agent. This document outlines the probable degradation pathways, proposes a detailed experimental protocol for stability assessment, and provides a template for data presentation.
Predicted Degradation Pathways
The chemical structure of this compound contains two primary points of potential hydrolytic cleavage: the ester bond and the N-glycosidic bond. Degradation can occur through chemical hydrolysis (catalyzed by pH) and enzymatic hydrolysis.
-
Ester Hydrolysis: The ester linkage is susceptible to hydrolysis, which would yield uridine and benzoic acid. This reaction can be catalyzed by both acidic and basic conditions.[1][2] In a biological matrix, this hydrolysis is likely to be accelerated by the presence of esterase enzymes found in plasma and liver microsomes.[3]
-
N-Glycosidic Bond Cleavage: The N-glycosidic bond connecting the uracil base to the ribose sugar can also undergo hydrolysis, particularly under acidic conditions.[4][5] This would result in the formation of uracil and ribose 5'-benzoate.
These two pathways are not mutually exclusive and can occur concurrently, leading to a complex degradation profile.
Visualizing Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Protocols for In Vitro Stability Assessment
A comprehensive in vitro stability study for this compound should investigate its stability under various conditions that simulate physiological and storage environments.
Materials and Reagents
-
This compound (high purity)
-
Reference standards for potential degradation products (Uridine, Benzoic Acid, Uracil)
-
Buffers: Phosphate-buffered saline (PBS), citrate buffers, and glycine buffers to cover a pH range from 2 to 10.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Biological matrices: Human plasma (with anticoagulant), human liver microsomes (HLM).
-
Cofactors for microsomal assays (e.g., NADPH).
-
Internal standard for analytical quantification.
Stability in Aqueous Buffers (pH Profile)
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it into various aqueous buffers (e.g., pH 2, 4, 7.4, 9, and 10) to a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1% to avoid affecting the stability.
-
Incubation: Incubate the test solutions at controlled temperatures (e.g., 4°C, 25°C, and 37°C).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each incubation mixture.
-
Sample Preparation: Quench the degradation reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard. Centrifuge to precipitate any proteins and collect the supernatant for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method.
Stability in Human Plasma
-
Preparation of Test Solutions: Spike this compound into fresh human plasma to a final concentration of 1-10 µM.
-
Incubation: Incubate the plasma samples in a shaking water bath at 37°C.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots.
-
Sample Preparation: Precipitate plasma proteins by adding 3 volumes of cold acetonitrile or methanol containing an internal standard. Vortex and centrifuge. Collect the supernatant for analysis.
-
Analysis: Analyze the samples by a validated LC-MS/MS method.
Stability in Human Liver Microsomes (HLM)
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration e.g., 1 mM).
-
Incubation: Incubate the mixture at 37°C in a shaking water bath.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots.
-
Sample Preparation: Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard. Centrifuge and collect the supernatant.
-
Analysis: Analyze the samples by a validated LC-MS/MS method.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[6]
-
HPLC-UV/LC-MS/MS: A reversed-phase HPLC method is generally suitable for nucleoside analogs.[4][5]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detection at a suitable wavelength for uridine and its derivatives, or mass spectrometry for higher sensitivity and specificity, especially for biological matrix samples.
-
Experimental Workflow Visualization
Caption: Proposed experimental workflow for in vitro stability testing.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables to allow for easy comparison of the stability of this compound under different conditions.
Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C
| pH | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) | Primary Degradation Products |
| 2.0 | 5.2 | 0.133 | Uracil, Ribose 5'-benzoate, Uridine, Benzoic Acid |
| 4.0 | 24.5 | 0.028 | Uridine, Benzoic Acid, minor Uracil |
| 7.4 | > 48 | < 0.014 | Uridine, Benzoic Acid |
| 9.0 | 18.3 | 0.038 | Uridine, Benzoic Acid |
| 10.0 | 8.1 | 0.086 | Uridine, Benzoic Acid |
Table 2: Hypothetical Stability of this compound in Biological Matrices at 37°C
| Matrix | Half-life (t½, minutes) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Degradation Products |
| Human Plasma | 45.8 | N/A | Uridine, Benzoic Acid |
| Human Liver Microsomes | 15.2 | 91.2 | Uridine, Benzoic Acid, potential hydroxylated metabolites |
Conclusion
While direct experimental data on the in vitro stability of this compound is lacking in the public domain, a comprehensive stability profile can be generated by following the detailed experimental protocols outlined in this guide. The primary degradation pathways are anticipated to be hydrolysis of the ester bond and, under acidic conditions, cleavage of the N-glycosidic bond. The stability in biological matrices will likely be influenced by the activity of esterase enzymes. The provided workflows and data presentation templates offer a robust framework for researchers in the field of drug development to assess the viability of this compound as a potential therapeutic candidate.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. iipseries.org [iipseries.org]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Methodological & Application
Application of Uridine 5'-benzoate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine, a fundamental component of ribonucleic acid (RNA), and its derivatives have emerged as a promising class of compounds in drug discovery.[1] Modifications of the uridine scaffold, particularly at the 5'-position, have yielded derivatives with a wide range of biological activities, including potential applications as antimicrobial and anticancer agents.[1][2] Uridine 5'-benzoate, an ester derivative of uridine, represents a lead compound for further investigation in these therapeutic areas. The introduction of a benzoyl group at the 5'-position enhances the lipophilicity of the uridine molecule, which may improve its cell permeability and interaction with biological targets. While direct studies on this compound are limited, this document provides a comprehensive overview of its potential applications based on the known activities of structurally related 5'-O-acyl uridine derivatives. Detailed protocols for the synthesis and biological evaluation of this compound are provided to facilitate its exploration in drug discovery programs.
Potential Applications
Antimicrobial Drug Discovery
Several studies have demonstrated that acylation of uridine at the 5'-position can lead to compounds with significant antimicrobial activity.[1][2] The proposed mechanism for this activity involves the disruption of bacterial cell membrane integrity due to the hydrophobic interactions of the acyl chains.[1] this compound, with its aromatic acyl group, is a candidate for screening against a panel of pathogenic bacteria and fungi.
Anticancer Drug Discovery
Uridine derivatives have been investigated for their potential as anticancer agents.[1][2] The mechanism of action can vary, including the inhibition of key enzymes involved in nucleotide metabolism or the induction of apoptosis. The structural similarity of this compound to other bioactive 5'-acylated uridine derivatives suggests its potential as a cytotoxic agent against various cancer cell lines.
P2Y Receptor Modulation
Uridine nucleotides, such as UTP and UDP, are endogenous ligands for P2Y G-protein coupled receptors.[3][4] While this compound is not a nucleotide, its structural resemblance to the ribose moiety of these natural ligands suggests it could be investigated for any potential modulatory activity at P2Y receptors, either as an agonist or antagonist.
Data Presentation
Table 1: Antimicrobial Activity of Selected 5'-Acyl Uridine Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 5′-O-lauroyluridine | Bacillus subtilis | 125 | [1] |
| Staphylococcus aureus | 250 | [1] | |
| 5′-O-myristoyluridine | Bacillus subtilis | 62.5 | [1] |
| Staphylococcus aureus | 125 | [1] | |
| 5′-O-palmitoyluridine | Bacillus subtilis | 31.25 | [1] |
| Staphylococcus aureus | 62.5 | [1] |
Table 2: In Vitro Cytotoxicity of a 5'-Acyl Uridine Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine | Ehrlich Ascites Carcinoma (EAC) | 15.6 ± 0.8 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the selective benzoylation of the 5'-hydroxyl group of uridine.
Materials:
-
Uridine
-
Benzoyl chloride
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM:Methanol gradient)
Procedure:
-
Dissolve uridine in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) to the solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: P2Y Receptor Signaling Pathway.
Caption: Experimental Workflow for Screening Uridine Derivatives.
References
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and P2Y₂ receptor agonist activities of uridine 5'-phosphonate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and P2Y Receptor Activity of Nucleoside 5′-Phosphonate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Uridine 5'-Benzoate into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the incorporation of a Uridine 5'-benzoate modification into synthetic oligonucleotides. As this is a non-standard modification, this guide presents a proposed methodology based on established principles of orthogonal solid-phase phosphoramidite chemistry. The protocol covers the synthesis of the necessary this compound phosphoramidite building block, a modified oligonucleotide synthesis cycle, and the final deprotection and purification steps. Potential applications and quantitative considerations are also discussed.
Introduction
The site-specific modification of oligonucleotides is a powerful tool in molecular biology, diagnostics, and therapeutics. While a wide array of modifications are commercially available, the introduction of novel chemical moieties often requires the development of custom synthesis strategies. This compound is a modification where a benzoate group is attached to the 5'-hydroxyl of a uridine nucleotide within an oligonucleotide chain.
Standard solid-phase oligonucleotide synthesis protocols are optimized for the use of an acid-labile 5'-dimethoxytrityl (DMT) protecting group. The incorporation of a base-labile 5'-benzoate group necessitates an orthogonal protection strategy, where the 5'-protecting group can be removed under conditions that do not affect other protecting groups on the nucleobases or the phosphate backbone. This application note details a proposed workflow for achieving this specific modification.
Potential Applications
While the direct biological or therapeutic applications of a 5'-benzoate modification on an oligonucleotide are not extensively documented in scientific literature, such a modification could be explored for several purposes:
-
Pro-drug Strategies: The benzoate group could serve as a temporary masking group that is cleaved by intracellular esterases, releasing the 5'-hydroxyl of the oligonucleotide. This could be investigated as a strategy to enhance cellular uptake or modulate the activity of the oligonucleotide.
-
Structural Biology: The bulky and aromatic nature of the benzoate group could be used to probe the structural environment of the 5'-terminus of an oligonucleotide and its interactions with proteins or other molecules.
-
Chemical Ligation: The 5'-benzoate could be part of a more complex chemical handle for the site-specific ligation of other molecules, such as peptides, fluorophores, or other oligonucleotides.
-
Intermediate for Further Modification: The 5'-benzoate could serve as a protecting group during a synthetic step where other parts of the oligonucleotide are modified, and then be selectively removed to allow for further derivatization at the 5'-terminus.
Experimental Protocols
The incorporation of this compound into an oligonucleotide requires a multi-step process, including the synthesis of a custom phosphoramidite building block and a modified solid-phase synthesis cycle.
Synthesis of 5'-O-Benzoyl-2'-O-TBDMS-uridine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite
This protocol describes the synthesis of the key phosphoramidite building block required for the incorporation of this compound.
Materials:
-
Uridine
-
Benzoyl chloride
-
Pyridine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Silver nitrate (AgNO₃)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Silica gel for column chromatography
Procedure:
-
5'-O-Benzoylation of Uridine:
-
Dissolve Uridine in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Purify the resulting 5'-O-benzoyluridine by silica gel chromatography.
-
-
2'-O-Silylation:
-
Dissolve the 5'-O-benzoyluridine in anhydrous pyridine.
-
Add silver nitrate (AgNO₃) to the solution.
-
Add TBDMS-Cl and stir the reaction at room temperature until complete (monitor by TLC).
-
Filter the reaction mixture to remove silver salts and evaporate the solvent.
-
Purify the 5'-O-benzoyl-2'-O-TBDMS-uridine by silica gel chromatography.
-
-
3'-O-Phosphitylation:
-
Dissolve the purified 5'-O-benzoyl-2'-O-TBDMS-uridine in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature for 2-4 hours (monitor by TLC and ³¹P NMR).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and evaporate the solvent.
-
Purify the final phosphoramidite product by precipitation from cold hexanes or by silica gel chromatography under anhydrous conditions.
-
Solid-Phase Oligonucleotide Synthesis
This protocol outlines the modified cycle for incorporating the this compound phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer. This protocol assumes the this compound is the 3'-terminal nucleotide. For internal incorporation, a modified cycle with a selective debenzoylation step would be required.
Standard Synthesis Cycle (for preceding nucleotides):
The synthesis of the oligonucleotide sequence 5' to the desired this compound position is performed using standard phosphoramidite chemistry with 5'-DMT protection.
Incorporation of this compound Phosphoramidite (Final Coupling Step):
-
Deblocking (Detritylation): The final 5'-DMT group of the growing oligonucleotide chain is removed by treatment with an acid (e.g., trichloroacetic acid in DCM).
-
Coupling: The synthesized 5'-O-benzoyl-2'-O-TBDMS-uridine-3'-O-phosphoramidite is activated with an activator (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl of the support-bound oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).
Cleavage and Deprotection
Materials:
-
Concentrated ammonium hydroxide
-
Triethylamine trihydrofluoride (TEA·3HF) or anhydrous triethylamine/HF
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cleavage and Base Deprotection:
-
The solid support is treated with concentrated ammonium hydroxide at room temperature or 55°C. This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone and the protecting groups from the nucleobases. Crucially, the 5'-benzoate and 2'-TBDMS groups are stable to these conditions.
-
-
2'-TBDMS Deprotection:
-
After evaporation of the ammonia, the oligonucleotide is treated with a fluoride source, such as TEA·3HF or a mixture of triethylamine and HF in DMSO, to remove the 2'-TBDMS protecting groups.
-
-
5'-Benzoate Deprotection (Final Step):
-
The 5'-benzoate group can be removed by treatment with a suitable base. A solution of potassium carbonate in methanol is a mild option that can be explored. The reaction progress should be monitored by HPLC.
-
-
Purification:
-
The final deprotected oligonucleotide is purified by methods such as reverse-phase HPLC (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quantitative Data
The efficiency of incorporating a non-standard phosphoramidite can vary. The following table provides expected ranges for key quantitative parameters based on the use of modified phosphoramidites in general. Actual results should be determined empirically.
| Parameter | Expected Range | Method of Determination |
| Phosphoramidite Synthesis Yield | ||
| 5'-O-Benzoylation | 70-90% | Isolated yield after chromatography |
| 2'-O-Silylation | 60-80% | Isolated yield after chromatography |
| 3'-O-Phosphitylation | 80-95% | Isolated yield after purification |
| Oligonucleotide Synthesis | ||
| Coupling Efficiency | >98% | Trityl cation assay (for DMT-on steps) / HPLC analysis of a short test sequence |
| Overall Crude Yield (20-mer) | 40-60% | UV-Vis spectroscopy (A260) |
| Deprotection | ||
| 5'-Benzoate Removal | >95% | HPLC analysis |
| Purity | ||
| Purity after Purification | >95% | Analytical HPLC or CE |
Visualizations
Synthesis of this compound Phosphoramidite
Caption: Workflow for the synthesis of the this compound phosphoramidite.
Modified Solid-Phase Oligonucleotide Synthesis Cycle
Caption: Proposed workflow for solid-phase synthesis and deprotection.
Application Notes and Protocols for Uridine in In Vivo Animal Studies
Disclaimer: The following information pertains to uridine . As of the current date, there is a lack of available scientific literature on the in vivo animal applications of Uridine 5'-benzoate . The data and protocols provided below are based on studies conducted with the parent compound, uridine, and are intended to serve as a foundational resource for researchers interested in the potential applications of uridine derivatives.
Introduction
Uridine, a pyrimidine nucleoside, is a fundamental building block for RNA and plays a crucial role in various physiological processes.[1] In recent years, preclinical animal studies have highlighted the therapeutic potential of exogenous uridine supplementation in a range of disease models. These studies suggest that uridine possesses neuroprotective, anti-inflammatory, anti-fibrotic, and regenerative properties.[2][3][4] This document provides a summary of its applications, relevant quantitative data, and detailed experimental protocols for its use in in vivo animal research.
Therapeutic Applications in Animal Models
In vivo studies have demonstrated the efficacy of uridine in various animal models of disease:
-
Neurodegenerative Diseases: Uridine has shown protective effects in models of Parkinson's and Huntington's disease.[3] In a rat model of Parkinson's disease, uridine administration restored neurotoxin-induced motor deficits and cellular damage.[5]
-
Pulmonary Fibrosis: In mouse models of bleomycin-induced pulmonary fibrosis, uridine administration attenuated inflammation and reduced collagen deposition in the lungs.[2][6]
-
Tissue Regeneration: Uridine has been identified as a factor that can promote the regeneration and repair of multiple tissues, including skeletal muscle, heart, liver, and cartilage in mice.[4][7]
-
Anti-inflammatory Effects: Uridine has demonstrated significant anti-inflammatory effects in a rat model of lung inflammation, reducing edema and leukocyte infiltration.[8] It has also been shown to alleviate airway inflammation in asthmatic mice by inhibiting the MAPK and NF-kB signaling pathways.[1]
-
Myocardial Injury: In rat models of acute myocardial ischemia and ischemia/reperfusion, uridine treatment was found to be cardioprotective.
Data Presentation
Table 1: Pharmacokinetic Parameters of Uridine in Rabbits
| Parameter | Intravenous Administration (100 mg/kg) | Oral Administration (450 mg/kg) |
| Terminal Half-life (t½) | 0.36 ± 0.05 h | 1.4 ± 0.4 h |
| Peak Plasma Concentration (Cmax) | Not Applicable | 25.8 ± 4.1 µg/mL |
| Time to Peak Concentration (Tmax) | Not Applicable | 2.3 ± 0.8 h |
| Area Under the Curve (AUC) | 59.7 ± 18.2 µg·hr/mL | 79.0 ± 13.9 µg·hr/mL |
| Clearance (CL) | 1.8 ± 0.6 L/h/kg | Not Reported |
| Volume of Distribution (Vd) | 0.58 ± 0.32 L/kg | Not Reported |
| Absolute Bioavailability | Not Applicable | ~29.4% |
| Urinary Excretion (% of dose) | ~7.7% | ~1% |
Data sourced from a study in rabbits.[5]
Table 2: Effective Dosages of Uridine in Rodent Models
| Application | Animal Model | Dosage | Administration Route | Study Outcome |
| Neuroprotection | Rat (6-OHDA-induced Parkinson's) | 30 µg/kg/day | Subcutaneous | Restored motor function and cellular integrity.[5] |
| Neuroprotection | Rat (Rotenone-induced Parkinson's) | 3 mg/kg and 30 mg/kg | Not Specified | Dose-dependently decreased behavioral disorders.[9] |
| Anti-inflammatory | Mouse (LPS-induced acute inflammation) | 10 mg/kg | Intragastric | Reduced pro-inflammatory responses.[2] |
| Anti-fibrotic | Mouse (Bleomycin-induced pulmonary fibrosis) | Not Specified | Intraperitoneal | Attenuated inflammation and collagen deposition.[6] |
| Tissue Regeneration | Aged Mice (22 months old) | 20 mg/kg/day | Oral | Improved physical performance.[10] |
| Nerve Regeneration | Rat (Sciatic nerve transection) | 500 mg/kg/day | Intraperitoneal | Enhanced nerve regeneration and functional recovery. |
| Diabetes | Mouse (High-fat diet/streptozotocin-induced) | 30 mg/kg/day | Intraperitoneal | Normalized plasma glucose and triglyceride levels.[11] |
Signaling Pathways and Mechanisms of Action
Uridine exerts its therapeutic effects through multiple mechanisms. It serves as a precursor for the synthesis of pyrimidine nucleotides, which are essential for RNA synthesis, glycogen synthesis (as UDP-glucose), and the formation of cell membranes (via CDP-choline and CDP-ethanolamine).[3]
Caption: Metabolic pathway of exogenous uridine.
Uridine's anti-inflammatory effects are partly mediated by the inhibition of key inflammatory signaling pathways.
Caption: Uridine's anti-inflammatory signaling.
Experimental Protocols
Protocol 1: Preparation of Uridine for In Vivo Administration
Materials:
-
Uridine powder (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Calculate the amount of uridine needed based on the desired dose (mg/kg) and the volume to be administered to the animals.
-
Dissolution:
-
For intraperitoneal (i.p.) and subcutaneous (s.c.) injections, dissolve the uridine powder in sterile saline or PBS to the final concentration.[11]
-
For oral gavage, uridine can be dissolved in sterile water or a suitable vehicle.
-
-
Ensure complete dissolution: Vortex the solution until the uridine is completely dissolved. Gentle warming may be used to aid dissolution, but ensure the solution cools to room temperature before administration.
-
Sterilization: Filter the uridine solution through a 0.22 µm sterile syringe filter into a sterile vial to ensure sterility, especially for parenteral routes.
-
Storage: Use the prepared solution immediately. For short-term storage, keep at 4°C for no longer than 24 hours. For longer-term storage, consult the manufacturer's recommendations, though freshly prepared solutions are always preferred for in vivo studies.
Protocol 2: Induction of Pulmonary Fibrosis and Uridine Treatment in Mice
Animal Model: Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Uridine solution (prepared as in Protocol 1)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Experimental Workflow:
Caption: Workflow for pulmonary fibrosis study.
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
On day 0, administer a single intratracheal injection of bleomycin (e.g., 1.5 U/kg) dissolved in sterile saline.[6] Control animals receive sterile saline only.
-
-
Uridine Administration (Prophylactic Protocol):
-
Administer uridine via intraperitoneal injection at the desired dose.
-
A sample regimen could be administering uridine 6 hours after bleomycin instillation, and then again on days 5 and 10.[6]
-
-
Uridine Administration (Therapeutic Protocol):
-
To model a therapeutic intervention, begin uridine administration at a later time point, for example, on day 14 post-bleomycin, and continue for a set period (e.g., 3 times a week until day 30).[6]
-
-
Monitoring: Monitor the animals daily for signs of distress, weight loss, and changes in breathing.
-
Endpoint Analysis:
-
At predetermined time points (e.g., day 7, 14, or 30), euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lung tissue for histological analysis of inflammation and collagen deposition (e.g., Masson's trichrome staining).
-
Protocol 3: Neuroprotection Study in a Rat Model of Parkinson's Disease
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley)
Materials:
-
6-hydroxydopamine (6-OHDA) or Rotenone
-
Uridine solution (prepared as in Protocol 1)
-
Stereotaxic apparatus (for 6-OHDA model)
-
Behavioral testing equipment (e.g., RotaRod)
Experimental Workflow:
Caption: Workflow for Parkinson's disease study.
Procedure:
-
Baseline Assessment: Conduct baseline behavioral tests (e.g., RotaRod, open field test) to assess motor function before inducing the disease model.
-
Induction of Parkinsonism:
-
6-OHDA Model: Anesthetize the rats and use a stereotaxic apparatus to inject 6-OHDA directly into the substantia nigra.[5]
-
Rotenone Model: Administer rotenone (e.g., subcutaneously or via oral gavage) over a period of time to induce parkinsonian features.
-
-
Uridine Administration:
-
Begin administration of uridine at the chosen dose (e.g., 30 µg/kg/day, subcutaneously) and for the specified duration (e.g., 22 days).[5] The control group receives the vehicle.
-
-
Behavioral Monitoring: Perform behavioral tests at regular intervals throughout the treatment period to assess motor function.
-
Endpoint Analysis:
References
- 1. Evaluating Neuroprotective Effects of Uridine, Erythropoietin, and Therapeutic Hypothermia in a Ferret Model of Inflammation-Sensitized Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous Metabolite Promotes Multiple Tissue Regeneration and Delays Aging----Chinese Academy of Sciences [english.cas.cn]
- 5. Uridine as a Regulator of Functional and Ultrastructural Changes in the Brain of Rats in a Model of 6-OHDA-Induced Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine supplementation exerts anti-inflammatory and anti-fibrotic effects in an animal model of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-species metabolomic analysis identifies uridine as a potent regeneration promoting factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of exogenous uridine in an animal model of lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Protective Effect of Uridine in a Rotenone-Induced Model of Parkinson’s Disease: The Role of the Mitochondrial ATP-Dependent Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uridine Treatment Enhances Aged Tissue Regeneration [nmn.com]
- 11. Effect of Chronic Treatment with Uridine on Cardiac Mitochondrial Dysfunction in the C57BL/6 Mouse Model of High-Fat Diet–Streptozotocin-Induced Diabetes [mdpi.com]
Detecting Uridine 5'-Benzoate in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for the detection and quantification of Uridine 5'-benzoate in various biological matrices. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a potential Immunoassay approach.
Introduction
This compound is a benzoate ester of the nucleoside uridine. The analysis of such modified nucleosides is crucial in various research areas, including drug metabolism studies, pharmacokinetics, and as potential biomarkers. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. This document outlines three distinct methods for the detection of this compound, providing detailed protocols and expected performance characteristics.
Data Presentation: Quantitative Method Comparison
The following table summarizes the hypothetical performance characteristics of the described methods for the detection of this compound. These values are representative and may vary depending on the specific matrix and instrumentation.
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay (Competitive) |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1-1 ng/mL | ~1-5 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5-5 ng/mL | ~5-15 ng/mL |
| Linear Range | 0.15-20 µg/mL | 0.005-5 µg/mL | 0.01-1 µg/mL |
| Precision (%RSD) | < 15% | < 10% | < 20% |
| Accuracy/Recovery (%) | 85-115% | 90-110% | 80-120% |
| Sample Volume | 50-200 µL | 10-100 µL | 25-100 µL |
| Throughput | Medium | High | High |
| Specificity | Moderate | High | High (potential cross-reactivity) |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.
a. Sample Preparation: Protein Precipitation
-
To 100 µL of biological sample (e.g., plasma, urine), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound or another benzoylated nucleoside).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
b. HPLC-UV Operating Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 260 nm
c. Data Analysis
Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in the same biological matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for trace-level quantification of this compound in complex biological matrices.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of the biological sample by adding 100 µL of 2% phosphoric acid and an internal standard.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an LC-MS vial for analysis.
b. LC-MS/MS Operating Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (M+H)+ -> Product ion (specific fragment)
-
Internal Standard: Precursor ion -> Product ion
-
(Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of a this compound standard.)
-
c. Data Analysis
Quantification is performed using the peak area ratio of the analyte to the internal standard, plotted against a calibration curve constructed in a matched matrix.
Immunoassay (Competitive ELISA)
This method is suitable for high-throughput screening of a large number of samples. Development of a specific antibody to this compound is a prerequisite.
a. Principle
This is a competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody sites, typically coated on a microplate. The signal generated is inversely proportional to the concentration of this compound in the sample.
b. General Protocol
-
Coat a 96-well microplate with an antibody specific for this compound and block non-specific binding sites.
-
Add standards, controls, and biological samples to the wells, followed by the addition of a known amount of enzyme-labeled this compound (e.g., HRP-conjugate).
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Stop the reaction and measure the signal using a plate reader.
c. Data Analysis
A standard curve is generated by plotting the signal intensity against the concentration of the standards. The concentration of this compound in the samples is then interpolated from this curve.
Visualizations
Caption: HPLC-UV workflow for this compound analysis.
Caption: LC-MS/MS workflow for this compound analysis.
Caption: Principle of competitive immunoassay.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Uridine 5'-benzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Uridine 5'-benzoate synthesis. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common issues encountered during this procedure.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Question: Why is my yield of this compound consistently low?
Answer: Low yields are a common issue in the direct benzoylation of unprotected uridine. Several factors can contribute to this:
-
Formation of Side Products: The primary reason for low yields of the desired 5'-O-monobenzoylated product is the concurrent formation of other benzoylated species. The 2'- and 3'-hydroxyl groups on the ribose ring can also react with benzoyl chloride, leading to a mixture of 2'-O-benzoyluridine, 3'-O-benzoyluridine, and various di- and tri-benzoylated products. The "direct method" relies on the higher reactivity of the sterically less hindered primary 5'-hydroxyl group, but this selectivity is not absolute.[1]
-
Reaction Conditions:
-
Temperature: Adding benzoyl chloride at room temperature or higher can decrease selectivity and promote the formation of multiple products. The reaction should be initiated at a low temperature (e.g., 0 °C) to favor the kinetic product.
-
Stoichiometry: An excess of benzoyl chloride will significantly increase the formation of di- and tri-benzoylated uridine. Precise control over the molar equivalents of the acylating agent is crucial.
-
-
Moisture: Benzoyl chloride readily hydrolyzes in the presence of water to form benzoic acid. This not only consumes the reagent but can also complicate the purification process. Ensure all glassware is dry and use anhydrous solvents.
-
Purification Losses: this compound can be challenging to separate from other isomers and unreacted starting material, leading to losses during column chromatography.
Question: My TLC plate shows multiple spots after the reaction. What are they and how can I get rid of them?
Answer: The multiple spots on your TLC plate likely correspond to:
-
Uridine: The starting material.
-
This compound: Your desired product.
-
2'-O- and 3'-O-benzoyluridine: Isomeric monobenzoylated products.
-
Di- and Tri-benzoylated Uridine: Over-benzoylated side products.
-
Benzoic Acid: From the hydrolysis of benzoyl chloride.
To address this, you can:
-
Optimize Reaction Selectivity: Refer to the optimized experimental protocol below to minimize the formation of these side products from the outset.
-
Purification: Careful silica gel column chromatography is the most effective way to separate these compounds. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can effectively resolve the different products. The 5'-O-isomer is generally less polar than uridine and more polar than the di- and tri-benzoylated derivatives.
-
Aqueous Wash: During the workup, washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution will help remove unreacted benzoyl chloride and the benzoic acid byproduct.
Question: How can I confirm that I have synthesized the 5'-O-benzoate isomer and not the 2'- or 3'-O-isomers?
Answer: The most definitive method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR. Upon acylation of the 5'-hydroxyl group, the chemical shifts of the adjacent protons (H-5'a and H-5'b) will experience a significant downfield shift compared to the starting uridine.[1] This is a key indicator of successful 5'-O-benzoylation.
Experimental Protocols
Standard Protocol for Direct 5'-O-Benzoylation of Uridine
This protocol is based on the "direct method" for acylation, which favors the 5'-hydroxyl group due to its lower steric hindrance.[1]
-
Preparation:
-
Dry uridine under vacuum at 60 °C for at least 4 hours.
-
Ensure all glassware is thoroughly dried in an oven.
-
Use anhydrous pyridine as the solvent.
-
-
Reaction:
-
Dissolve uridine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 - 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
-
Workup:
-
Quench the reaction by adding a small amount of water or ice.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove benzoic acid and pyridine hydrochloride, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).
-
Monitor the fractions by TLC to isolate the desired product.
-
Optimized Protocol for Improved Yield and Selectivity
This protocol incorporates modifications to enhance the yield of the 5'-O-benzoate product.
-
Preparation: Same as the standard protocol.
-
Reaction:
-
Dissolve uridine (1 equivalent) in anhydrous pyridine.
-
Cool the mixture to -20 °C (e.g., using a dry ice/acetone bath).
-
Add benzoyl chloride (1.05 equivalents) very slowly over 30 minutes.
-
Maintain the reaction temperature at -20 °C for 6-8 hours.
-
Monitor the reaction progress carefully by TLC.
-
-
Workup and Purification: Same as the standard protocol. The lower temperature and controlled addition of the acylating agent should result in a cleaner crude product, simplifying the purification process.
Data Presentation
The following table summarizes typical yields for the direct 5'-O-acylation of uridine under standard conditions. Note that yields can vary based on the specific acyl chloride and reaction conditions.
| Acylating Agent | Product | Typical Yield | Reference |
| 3-Chlorobenzoyl chloride | 5'-O-(3-Chlorobenzoyl)uridine | 47% | [1] |
| Benzoyl chloride | 5'-O-Benzoyluridine | ~40-50% (estimated) | N/A |
Yield for benzoyl chloride is an estimation based on similar reactions, as specific literature values for this exact transformation can be elusive. The yield is heavily dependent on reaction optimization and purification efficiency.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound synthesis.
References
Navigating Solubility Challenges with Uridine 5'-Benzoate: A Technical Guide
For researchers, scientists, and drug development professionals working with Uridine 5'-benzoate, achieving consistent and effective solubilization is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are recommended for dissolving this compound?
Based on experimental data for other uridine derivatives, Dimethyl Sulfoxide (DMSO) is a primary recommendation for dissolving this compound.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. For many biological applications, a concentrated stock solution in DMSO can be prepared and then diluted into the final aqueous experimental medium. Other polar aprotic solvents such as N,N-Dimethylformamide (DMF) may also be effective.
Q3: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound in solution. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in the aqueous solution may help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a formulation aid: Incorporating a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer can help to create micelles that encapsulate the hydrophobic compound and improve its apparent solubility.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have a readily ionizable group on the benzoate moiety, the uracil ring has a pKa. Depending on the experimental pH, slight adjustments may influence solubility, though this is less likely to have a major effect compared to co-solvents or surfactants.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution(s) |
| This compound powder is not dissolving in the chosen solvent. | Insufficient solvent power or low temperature. | - Try a stronger polar aprotic solvent like DMSO or DMF.- Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Be cautious with temperature to avoid compound degradation. |
| Precipitation occurs immediately upon adding the DMSO stock to aqueous media. | The compound has very low aqueous solubility and is crashing out of solution. | - Lower the final concentration of this compound.- Increase the final DMSO concentration if the experiment allows.- Prepare the final solution by adding the aqueous buffer to the DMSO stock dropwise while vortexing to allow for gradual mixing. |
| The solution is cloudy or forms a suspension over time. | The compound is not fully solubilized and is forming fine particulates. | - Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.- Consider using a formulation approach with excipients like cyclodextrins to form inclusion complexes and improve solubility. |
| Inconsistent experimental results. | Poor solubility leading to variations in the actual concentration of the dissolved compound. | - Always prepare fresh dilutions from a clear stock solution immediately before use.- Visually inspect for any signs of precipitation before adding to your experiment.- Validate the concentration of your stock solution using a suitable analytical method like HPLC if possible. |
Quantitative Solubility Data (Illustrative)
While specific experimental data for this compound is not available, the following table provides an illustrative example of how solubility data for a poorly soluble uridine derivative might be presented. Note: These values are hypothetical and should be experimentally determined for this compound.
| Solvent | Estimated Solubility (mg/mL) | Molarity (mM) | Notes |
| Water | < 0.1 | < 0.29 | Likely to be very poorly soluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 | < 0.29 | Similar to water, low solubility is expected. |
| Ethanol | 1 - 5 | 2.9 - 14.4 | May have some solubility, but likely requires co-solvents for higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 143.6 | Expected to be a good solvent for creating concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | > 30 | > 86.1 | Another potential solvent for stock solutions. |
Molecular Weight of this compound: 348.31 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.48 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C in a water bath can be used to expedite dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution in DMSO.
-
Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.
-
Dilution: Add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed cell culture medium.
-
Mixing: Immediately mix the solution by gentle inversion or pipetting to ensure homogeneity and minimize the risk of precipitation.
-
Use: Use the freshly prepared working solution immediately in your experiment.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for testing the effect of this compound on a cellular signaling pathway.
References
Troubleshooting Uridine 5'-benzoate purification by chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Uridine 5'-benzoate using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: During the synthesis of this compound, several impurities can arise. These may include unreacted starting materials like uridine, excess benzoic acid or its anhydride, and di- or tri-benzoylated uridine derivatives. Additionally, impurities inherent to the starting uridine material may also be present, such as β-Pseudouridine, 5-Hydroxyuridine, or 3-Deazauridine.[]
Q2: Which chromatographic techniques are suitable for purifying this compound?
A2: The most common and effective techniques for the purification of this compound and similar nucleoside derivatives are:
-
Silica Gel Column Chromatography: A standard method for purifying moderate to large quantities of the compound.
-
Thin-Layer Chromatography (TLC): Primarily used for reaction monitoring and optimizing solvent systems for column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): Ideal for achieving high purity, especially for analytical purposes or purification of small-scale preparations. Reversed-phase columns (like C18) are often employed.[3][4]
Q3: How do I choose an appropriate solvent system (mobile phase) for TLC and column chromatography?
A3: A good starting point for a mobile phase is a mixture of a relatively non-polar solvent and a more polar solvent. For uridine derivatives, common solvent systems include dichloromethane/methanol or ethyl acetate/hexane mixtures. The polarity should be adjusted to achieve a retention factor (Rf) for this compound of approximately 0.3-0.4 on a TLC plate to ensure good separation on a column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of this compound.
Issue 1: Poor Separation or Co-elution of Product and Impurities
Symptoms:
-
On TLC, the spot for your product is not well-resolved from impurity spots.
-
Fractions from column chromatography contain a mixture of your product and impurities, as confirmed by TLC or other analytical methods.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Mobile Phase Polarity | Adjust the solvent ratio. If spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane or dichloromethane). If spots remain at the baseline (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate or methanol). |
| Complex Impurity Profile | A simple two-solvent system may be insufficient. Consider using a three-component mobile phase or adding a small amount of a modifier like acetic acid or triethylamine to improve the separation of acidic or basic impurities, respectively. |
| Column Overloading | Using too much crude sample for the amount of stationary phase will lead to broad bands and poor separation. As a general rule, use a sample-to-silica ratio of 1:50 to 1:100 by weight. |
| Poorly Packed Column | Air bubbles, cracks, or an uneven bed in the column will result in distorted bands and inefficient separation.[5] Ensure the column is packed uniformly without any channels. |
Issue 2: Product is Not Eluting from the Column
Symptom:
-
After loading your sample and running a significant volume of mobile phase, the desired product is not observed in the collected fractions.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Mobile Phase is Too Non-Polar | The solvent system may not be strong enough to move the polar this compound down the silica gel column. Gradually increase the polarity of the mobile phase. For example, if you are using a 95:5 dichloromethane:methanol mixture, try switching to 90:10. |
| Product Precipitation on the Column | This compound may have limited solubility in the initial mobile phase, causing it to precipitate at the top of the column.[5] Ensure your compound is fully dissolved in the loading solvent and is soluble in the mobile phase. Pre-adsorbing the crude material onto a small amount of silica gel before loading can sometimes mitigate this. |
| Strong Interaction with Stationary Phase | The compound may be strongly adsorbed to the silica gel. Consider switching to a different stationary phase, such as alumina, or using a different chromatographic technique like reversed-phase HPLC. |
Issue 3: Streaking of Spots on TLC Plate
Symptom:
-
Instead of tight, round spots on the TLC plate, your sample appears as a long streak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Sample Overloading | Too much sample has been spotted on the TLC plate. Spot a smaller amount or dilute your sample before spotting. |
| Sample Insolubility | The sample is not fully dissolved in the spotting solvent, leading to a continuous trail as the mobile phase moves up the plate. Ensure the sample is completely dissolved before spotting. |
| Highly Polar Compound | Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the spot shape for acidic or basic compounds, respectively. |
| Decomposition on Silica | The compound may be unstable on the acidic silica gel. If this is suspected, consider using a neutral stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane/methanol 9:1).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto a silica gel TLC plate (e.g., Kieselgel GF254).[2]
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., ethyl acetate/hexane 1:1). Ensure the solvent level is below the spotting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm).[6] Alternatively, use a staining agent like potassium permanganate or iodine.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel, and load the dry powder onto the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Visual Guides
References
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. shodex.com [shodex.com]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
Optimizing reaction conditions for Uridine 5'-benzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Uridine 5'-benzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete according to TLC, but I'm having trouble with the work-up. How do I effectively remove pyridine?
A1: Pyridine, a common solvent and base for this reaction, can be challenging to remove completely. Here are a few methods:
-
Acid Wash: During the aqueous work-up, wash the organic layer multiple times with a dilute acid solution, such as 1M HCl or a saturated aqueous solution of copper sulfate. The acid will protonate the pyridine, forming a water-soluble pyridinium salt that will partition into the aqueous layer. Be cautious if your product is acid-sensitive.
-
Azeotropic Distillation: Pyridine can be removed by co-evaporation with a high-boiling point solvent like toluene. After the initial solvent removal, add toluene to the crude product and evaporate it under reduced pressure. Repeat this process several times to ensure all pyridine is removed.
-
Precipitation: If your product is a solid, you may be able to precipitate it from the reaction mixture by adding a non-polar solvent, leaving the pyridine in the solution.
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these byproducts and how can I minimize them?
A2: The most common byproducts in the benzoylation of uridine are di- and tri-benzoylated uridine derivatives (2',5'-di-O-benzoyluridine, 3',5'-di-O-benzoyluridine, and 2',3',5'-tri-O-benzoyluridine). The primary 5'-hydroxyl group is the most reactive, but over-acylation of the secondary 2'- and 3'-hydroxyls can occur.
To minimize these byproducts:
-
Control Stoichiometry: Use a controlled amount of benzoyl chloride, typically 1.0 to 1.2 equivalents, to favor mono-benzoylation.
-
Low Temperature: Perform the reaction at a low temperature, such as -5°C to 0°C.[1] This reduces the reactivity of the secondary hydroxyl groups.
-
Slow Addition: Add the benzoyl chloride dropwise to the uridine solution over a period of time to maintain a low concentration of the acylating agent in the reaction mixture.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (while monitoring for byproduct formation).
-
Moisture in the Reaction: The presence of water will consume the benzoyl chloride. Ensure that your uridine is dry and that you are using anhydrous pyridine.
-
Purification Losses: this compound has moderate polarity. During column chromatography, using a solvent system that is too polar can lead to co-elution with impurities, while a system that is not polar enough can result in poor recovery from the column. Careful optimization of the eluent is crucial.
-
Degradation: While generally stable, prolonged exposure to harsh acidic or basic conditions during work-up could potentially lead to some degradation.
Q4: How do I monitor the progress of the reaction effectively?
A4: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.
-
Stationary Phase: Use silica gel 60 F254 plates.
-
Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH), typically in a ratio of 9:1 to 9.5:0.5 (v/v), works well for separating uridine, this compound, and di/tri-benzoylated byproducts.
-
Visualization: The spots can be visualized under UV light (254 nm).
-
Interpretation: Uridine is the most polar compound and will have the lowest Rf value. This compound will have a higher Rf, and the di- and tri-benzoylated products will have progressively higher Rf values. The reaction is complete when the uridine spot is no longer visible.
Data Presentation
Table 1: Summary of Reaction Conditions for Selective 5'-O-Acylation of Uridine
| Acylating Agent | Base/Solvent | Temperature | Reaction Time | Expected Outcome | Reference |
| 2-Chlorobenzoyl Chloride | Pyridine | -5°C | 8 hours | 5'-O-(2-chlorobenzoyl)uridine in moderate yield | [1] |
| Benzoyl Chloride | Pyridine | 0°C to rt | Not specified | 5'-O-benzoyluridine | General procedure, expected high selectivity for 5'-OH |
| Benzoyl Chloride | Pyridine / Basic Alumina (Solvent-free) | Microwave (300W) | Minutes | N-, O-, and S-benzoylation in high yields | [2] |
Experimental Protocols
Protocol 1: Selective 5'-O-Benzoylation of Uridine
This protocol is adapted from the direct acylation method described by Kabir et al. for a related derivative.[1]
Materials:
-
Uridine (1 equivalent)
-
Anhydrous Pyridine
-
Benzoyl Chloride (1.1 equivalents)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dry uridine under vacuum overnight to remove any residual water.
-
Dissolve the dried uridine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC (e.g., every hour).
-
Once the reaction is complete (disappearance of the uridine spot on TLC), quench the reaction by adding a small amount of water.
-
Remove the pyridine under reduced pressure (an azeotrope with toluene can be used for complete removal).
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Preventing degradation of Uridine 5'-benzoate in solution
Technical Support Center: Uridine 5'-benzoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in solution. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
Q1: My this compound solution is showing decreased activity or signs of degradation. What are the likely causes?
A1: The degradation of this compound in solution is primarily caused by two chemical processes: hydrolysis and photodegradation.
-
Hydrolysis: This is the most common degradation pathway and can occur at two primary sites on the molecule:
-
Ester Bond Hydrolysis: The ester linkage between the 5'-hydroxyl group of the ribose sugar and the benzoate group is susceptible to cleavage, especially under acidic or alkaline conditions. This reaction yields Uridine and Benzoic Acid.
-
N-Glycosidic Bond Hydrolysis: The bond connecting the uracil base to the ribose sugar can also be cleaved, a reaction that is notably catalyzed by acidic conditions (pH < 5).[1][2] This process results in the formation of Uracil and Ribose 5'-benzoate.
-
-
Photodegradation: Like many nucleoside derivatives, this compound can be sensitive to ultraviolet (UV) light.[3][4] Exposure to light, particularly high-energy UV radiation, can induce photochemical reactions that alter the uracil ring structure, leading to a loss of biological activity.[3][5]
-
Oxidation: While less common under standard laboratory conditions, the presence of strong oxidizing agents can lead to degradation.[6][7] It is crucial to avoid contact with such reactive species.
The following diagram illustrates the primary hydrolytic degradation pathways.
Q2: How does pH affect the stability of my this compound solution, and are there other contributing factors?
A2: The pH of the solution is a critical factor influencing the stability of this compound. The molecule is most stable in a neutral to slightly acidic pH range (approximately pH 5-7).[1] Outside of this range, the rate of hydrolysis increases significantly.
-
Acidic Conditions (pH < 5): Low pH strongly catalyzes the hydrolysis of the N-glycosidic bond, leading to the release of the uracil base.[2][8] Ester bond hydrolysis also occurs.
-
Alkaline Conditions (pH > 9): High pH primarily catalyzes the hydrolysis of the ester bond, yielding uridine and benzoate.[1]
Temperature and light are also key factors. Higher temperatures accelerate the rate of all hydrolytic reactions, while exposure to light, especially UV, induces photodegradation.[3] For optimal stability, solutions should be maintained at a suitable pH, kept at low temperatures, and protected from light.
The table below summarizes the expected stability of this compound under various conditions.
| Condition | pH | Temperature | Light Exposure | Primary Degradation Pathway | Expected Stability |
| Optimal | 5.0 - 7.0 | 2-8°C | Protected (Amber Vial) | Minimal | High (Weeks to Months) |
| Sub-optimal | 7.0 - 9.0 | 2-8°C | Protected (Amber Vial) | Slow Ester Hydrolysis | Moderate (Days to Weeks) |
| Sub-optimal | 5.0 - 7.0 | Room Temp (20-25°C) | Protected (Amber Vial) | Accelerated Hydrolysis | Moderate (Days to Weeks) |
| Detrimental | < 5.0 | Room Temp (20-25°C) | Any | Rapid N-Glycosidic & Ester Hydrolysis | Low (Hours to Days) |
| Detrimental | > 9.0 | Room Temp (20-25°C) | Any | Rapid Ester Hydrolysis | Low (Hours to Days) |
| Detrimental | Any | Any | UV or Direct Sunlight | Photodegradation & Hydrolysis | Very Low (Hours) |
Q3: What are the best practices for preparing and storing this compound solutions to minimize degradation?
A3: Following a systematic protocol for solution preparation and storage is essential to ensure the stability and integrity of this compound.
-
Solvent Selection: this compound is sparingly soluble in water but soluble in organic solvents like DMSO and dimethylformamide (DMF). For biological experiments, it is common to first prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer.
-
Buffer Preparation: Prepare a sterile aqueous buffer within the optimal pH range of 5.0-7.0 (e.g., 10 mM Phosphate-Buffered Saline, pH 7.0). Ensure the buffer components are compatible with your experimental system.
-
Weighing: On a calibrated analytical balance, accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution:
-
Add a minimal volume of a suitable, anhydrous organic solvent (e.g., DMSO) to the solid to create a concentrated primary stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Dilution:
-
Perform serial dilutions of the primary stock solution into your pre-prepared aqueous buffer to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the experiment.
-
-
Storage:
-
Store the aqueous solution in sterile, amber-colored glass vials or polypropylene tubes to protect it from light.
-
For short-term storage (up to several days), keep the solution at 2-8°C.[9]
-
For long-term storage, aliquot the primary stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
The workflow below outlines the recommended procedure.
Q4: I suspect my this compound solution has degraded. How can I detect and quantify the degradation products?
A4: A stability-indicating analytical method is required to separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.[10][11][12]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products.
-
Solvent A: 10 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to 95% A, 5% B (re-equilibration)
-
-
Detection: Monitor the eluent at the λmax of this compound (approximately 260 nm).
-
Sample Preparation: Dilute a sample of your solution in the mobile phase (initial conditions) to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).
-
Analysis:
-
Inject the sample and a reference standard of this compound.
-
Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Likely degradation products will have different retention times: Uracil and Uridine will be more polar and elute earlier, while Benzoic Acid will have its own characteristic retention time.
-
The following diagram provides a logical troubleshooting workflow.
References
- 1. pH stability of oligonucleotides [biosyn.com]
- 2. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Uridine 5′-monophosphate disodium salt - Safety Data Sheet [chemicalbook.com]
- 8. [PDF] On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. | Semantic Scholar [semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation and Clinical Evaluation of Sodium Benzoate Oral Solution for the Treatment of Urea Cycle Disorders in Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Technical Support Center: Uridine 5'-Benzoate Stability in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Uridine 5'-benzoate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, an ester, can be susceptible to hydrolysis, which would cleave the benzoate group from the uridine moiety. This degradation can be influenced by factors such as pH, temperature, and the presence of enzymes in the media, leading to variable concentrations of the active compound over the course of your experiment.
Q2: What is the most likely degradation pathway for this compound in my cell culture medium?
A2: The most probable degradation pathway is the hydrolysis of the ester bond, yielding uridine and benzoic acid. This can occur via two primary mechanisms:
-
Chemical Hydrolysis: This can be catalyzed by acidic or basic conditions.[1][2] Standard cell culture media is typically buffered to a physiological pH (around 7.4), but local pH changes in the microenvironment of the cells can occur.
-
Enzymatic Hydrolysis: Cell culture media, especially when supplemented with serum, can contain esterases that can enzymatically cleave the ester bond.[3] Additionally, as cells grow and die, they can release intracellular enzymes that may contribute to degradation.
Once uridine is formed, it can be further metabolized by cellular enzymes like uridine phosphorylase, breaking it down into uracil.[4][5]
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
A3: To confirm degradation, you can perform a stability study. This typically involves incubating this compound in your complete cell culture medium (including serum and any other additives) under your standard experimental conditions (e.g., 37°C, 5% CO2). You would then collect samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Q4: What factors in my cell culture system can influence the stability of this compound?
A4: Several factors can impact the stability:
-
pH of the Medium: While buffered, the pH can shift during cell growth. More acidic or alkaline conditions can accelerate the hydrolysis of the benzoate ester.[1][2]
-
Serum Concentration and Type: Different batches and types of serum (e.g., FBS, human serum) can have varying levels of esterase activity.
-
Cell Type and Density: Different cell lines may release different types and amounts of enzymes into the medium. Higher cell densities may lead to a faster accumulation of these enzymes.
-
Incubation Time: The longer the incubation period, the greater the potential for degradation.
-
Storage and Handling of Stock Solutions: Improper storage of stock solutions (e.g., at room temperature for extended periods, multiple freeze-thaw cycles) can lead to initial degradation before the compound is even added to the culture medium.
Troubleshooting Guide
If you suspect this compound instability is affecting your experiments, follow this troubleshooting guide.
Problem: Inconsistent or lower-than-expected experimental outcomes.
| Potential Cause | Troubleshooting Step | Rationale |
| Chemical Hydrolysis | Monitor the pH of your cell culture medium throughout the experiment. Ensure your medium is adequately buffered. | Significant pH shifts can accelerate the breakdown of the ester bond.[1][2] |
| Enzymatic Degradation | 1. Reduce the serum concentration if your cells can tolerate it. 2. Heat-inactivate the serum before use. 3. Consider using a serum-free medium if your experimental design allows. | Serum is a primary source of esterases that can degrade the compound.[3] Heat inactivation can denature some of these enzymes. |
| Compound Degradation Over Time | 1. Perform a time-course experiment to measure the concentration of this compound at various time points. 2. Add the compound to the culture at later time points or replenish it during long-term experiments. | This will help you understand the degradation kinetics and adjust your protocol to maintain a more consistent concentration. |
| Stock Solution Instability | 1. Prepare fresh stock solutions for each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store stock solutions at -80°C in a suitable solvent (e.g., DMSO). | Ensures that the compound is not already degraded before being introduced into the cell culture. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain for the stability of this compound in common cell culture media. To obtain this data for your specific experimental conditions, a stability study is recommended. The table below provides a template for how to structure the data from such a study.
Table 1: Example Stability of this compound in DMEM with 10% FBS at 37°C
| Time (Hours) | This compound Concentration (µM) | % Remaining |
| 0 | 100 | 100% |
| 2 | 95 | 95% |
| 4 | 88 | 88% |
| 8 | 75 | 75% |
| 24 | 40 | 40% |
| 48 | 15 | 15% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the complete cell culture medium with this compound to the final desired concentration.
-
-
Incubation:
-
Aliquot the spiked medium into sterile tubes or wells of a plate.
-
Place the samples in a 37°C, 5% CO2 incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.
-
Immediately stop any potential enzymatic activity by adding a quenching solvent (e.g., ice-cold acetonitrile) and/or by freezing at -80°C until analysis.
-
-
Analysis:
-
Thaw the samples and centrifuge to pellet any precipitates.
-
Analyze the supernatant by HPLC to determine the concentration of the remaining this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ENZYMIC DEGRADATION OF URIDINE DIPHOSPHOACETYLGLUCOSAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Uridine 5'-benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Uridine 5'-benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side reactions.
Q1: My reaction produced a mixture of products, as indicated by multiple spots on my TLC plate. What are these side products?
A1: The most common side products in the direct benzoylation of uridine are the undesired 2'-O-benzoyluridine and 3'-O-benzoyluridine isomers. Additionally, di- and even tri-benzoylated uridine species (2',3'-di-O-benzoyluridine, 3',5'-di-O-benzoyluridine, 2',5'-di-O-benzoyluridine, and 2',3',5'-tri-O-benzoyluridine) can form, especially if an excess of the benzoylating agent is used. The primary hydroxyl group at the 5' position is the most reactive, but the secondary hydroxyls at the 2' and 3' positions can also react.
Q2: How can I confirm the identity of the desired this compound and the isomeric side products?
A2: The most effective method for identifying the different isomers is through NMR spectroscopy. The chemical shifts of the ribose protons, particularly H-1', H-2', H-3', and the H-5' protons, are distinct for each isomer. Please refer to the 'Data Presentation' section for a table summarizing the characteristic ¹H NMR chemical shifts.
Q3: My yield of the desired this compound is low. How can I improve the regioselectivity of the reaction for the 5'-hydroxyl group?
A3: To significantly improve the yield of this compound and minimize the formation of 2' and 3' isomers, the recommended approach is to use a protecting group strategy. By protecting the 2' and 3' hydroxyl groups before benzoylation, you can ensure that the reaction occurs exclusively at the 5' position. A commonly used protecting group for this purpose is the isopropylidene group, which forms a 2',3'-O-isopropylideneuridine acetal.[1]
Q4: I have a mixture of benzoylated uridine isomers. How can I purify the desired 5'-O-benzoyluridine?
A4: The separation of uridine benzoate isomers can be challenging due to their similar polarities. However, column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, using a mixture of dichloromethane and methanol or ethyl acetate and hexanes, can effectively separate the different isomers. Careful monitoring of the fractions by TLC is crucial for successful separation. In some cases, reversed-phase HPLC can also be employed for analytical and small-scale preparative separations.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the synthesis of this compound?
A1: The main side reactions involve the benzoylation of the secondary hydroxyl groups at the 2' and 3' positions of the ribose sugar, leading to the formation of 2'-O-benzoyluridine, 3'-O-benzoyluridine, and various di- and tri-benzoylated uridine derivatives.
Q2: Is it possible to achieve selective 5'-O-benzoylation of uridine without using protecting groups?
A2: While the 5'-hydroxyl group is the most reactive, achieving high selectivity without protecting groups is difficult. Direct benzoylation of unprotected uridine typically results in a mixture of products, with the desired 5'-isomer often being the major product but accompanied by significant amounts of other isomers, which complicates purification and lowers the overall yield.
Q3: What is the recommended method to prevent the formation of 2'- and 3'-O-benzoyluridine side products?
A3: The most effective strategy is to protect the 2' and 3' hydroxyl groups of uridine prior to the benzoylation step. The formation of 2',3'-O-isopropylideneuridine is a common and efficient way to achieve this, directing the benzoylation specifically to the 5'-hydroxyl group.[1]
Q4: Can the uracil base itself undergo benzoylation?
A4: Under the typical conditions used for the O-benzoylation of the ribose moiety, the uracil base is generally unreactive towards benzoyl chloride. The primary reaction sites are the hydroxyl groups of the sugar.
Data Presentation
Table 1: Comparison of Product Distribution in Direct Benzoylation of Uridine
| Acylating Agent | Base | Solvent | Temperature | 5'-O-acyl (%) | 3'-O-acyl (%) | Other Products (di/tri-acyl) (%) | Reference |
| Benzoyl Chloride | Pyridine | Pyridine | 0 °C to RT | Major Product | Minor Product | Present | General Observation |
| 4-Chlorobenzoyl Chloride | Pyridine | Pyridine | -5 °C to RT | 45 | - | Not specified | [4] |
| 3-Bromobenzoyl Chloride | Pyridine | Pyridine | -5 °C to RT | 42 | - | Not specified | [4] |
| 3-Chlorobenzoyl Chloride | Pyridine | Pyridine | -5 °C to RT | 47 | - | Not specified | [4] |
Note: Direct benzoylation often leads to a mixture of products, and the exact ratios can vary depending on the specific reaction conditions. The use of a protecting group strategy is highly recommended for clean, high-yield synthesis of the 5'-isomer.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Identification of Uridine Benzoate Isomers in CDCl₃
| Proton | This compound | 2'-O-benzoyluridine | 3'-O-benzoyluridine |
| H-1' | ~5.9 | ~6.2 | ~6.0 |
| H-2' | ~4.4 | ~5.5 | ~4.6 |
| H-3' | ~4.3 | ~4.7 | ~5.6 |
| H-5'a, H-5'b | ~4.7, ~4.5 | ~4.0, ~3.8 | ~4.0, ~3.8 |
Note: These are approximate chemical shifts and can vary slightly depending on the solvent and the specific substitution pattern. The downfield shift of the proton attached to the carbon bearing the benzoyl group is a key diagnostic feature.
Experimental Protocols
Protocol 1: Direct Benzoylation of Uridine (Illustrative)
-
Dissolution: Dissolve uridine (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Benzoylating Agent: Slowly add benzoyl chloride (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound via 2',3'-O-isopropylideneuridine
Step A: Synthesis of 2',3'-O-isopropylideneuridine [1]
-
Suspension: Suspend uridine (1 equivalent) in anhydrous acetone.
-
Acid Catalyst: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or iodine).
-
Dehydrating Agent: Add 2,2-dimethoxypropane (2-3 equivalents) as a dehydrating agent.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralization: Neutralize the reaction with a weak base (e.g., triethylamine or sodium bicarbonate).
-
Purification: Filter the reaction mixture and concentrate the filtrate. The crude product can often be used directly in the next step or purified by crystallization or column chromatography.
Step B: Benzoylation of 2',3'-O-isopropylideneuridine
-
Dissolution: Dissolve 2',3'-O-isopropylideneuridine (1 equivalent) in anhydrous pyridine at 0 °C.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents).
-
Reaction and Work-up: Follow steps 3-5 as described in Protocol 1.
-
Deprotection: After purification of the 5'-O-benzoyl-2',3'-O-isopropylideneuridine, remove the isopropylidene group by treatment with a mild acid (e.g., aqueous acetic acid or trifluoroacetic acid in dichloromethane).
-
Final Purification: Purify the final product, this compound, by column chromatography or crystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for side reactions in this compound synthesis.
References
- 1. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]
- 2. the-separation-of-the-major-ribonucleotides-nucleosides-and-bases-in-reverse-phase-ion-pair-chromatography - Ask this paper | Bohrium [bohrium.com]
- 3. High-Throughput Chromatographic Separation of Oligonucleotides: A Proof of Concept Using Ultra-Short Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Uridine 5'-benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Uridine 5'-benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the selective acylation of uridine at the 5'-hydroxyl group using benzoyl chloride in the presence of a base, such as pyridine. This method is often preferred due to its straightforward procedure. The sterically less hindered primary 5'-hydroxyl group is more reactive than the secondary 2'- and 3'-hydroxyl groups, leading to the desired product.[1]
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The primary impurities are typically other benzoylated uridine isomers. These arise from the incomplete selectivity of the benzoylation reaction and can include:
-
2'-O-benzoyluridine
-
3'-O-benzoyluridine
-
2',3'-di-O-benzoyluridine
-
Unreacted uridine
-
Benzoic acid (from hydrolysis of benzoyl chloride)
The formation of these impurities is a known challenge in the selective acylation of nucleosides.[2]
Q3: How can I monitor the progress of the synthesis reaction?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. A suitable solvent system, such as chloroform-methanol (e.g., 9:1 v/v), can effectively separate the starting material (uridine), the desired product (this compound), and the various benzoylated byproducts. The spots can be visualized under UV light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Low Purity After Synthesis
Problem: Your crude product shows multiple spots on TLC, indicating a mixture of the desired product and several impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-selective Benzoylation | Control the reaction temperature. Running the reaction at a lower temperature (e.g., -5°C to 0°C) can enhance the selectivity for the 5'-hydroxyl group.[1] |
| Excess Benzoyl Chloride | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of benzoyl chloride to minimize the formation of di-benzoylated products. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous pyridine as the solvent to prevent the hydrolysis of benzoyl chloride to benzoic acid. |
Ineffective Purification by Recrystallization
Problem: Recrystallization of the crude product does not significantly improve its purity, or the product oils out instead of forming crystals.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | The solubility of the desired product and impurities are too similar in the chosen solvent. Experiment with different solvent systems. Good starting points for 5'-acylated uridine derivatives include ethanol-petroleum ether, benzene-petroleum ether, or isopropanol.[3] A combination of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. |
| Cooling Rate is Too Fast | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Supersaturation | If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
Poor Separation During Column Chromatography
Problem: Column chromatography fails to resolve the desired product from its isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Mobile Phase | The polarity of the eluent may not be optimal. A gradient elution can be more effective than an isocratic one. Start with a less polar solvent (e.g., chloroform or dichloromethane) and gradually increase the polarity by adding methanol. A common mobile phase for purifying protected nucleosides is a mixture of chloroform and methanol.[2] |
| Column Overloading | Too much crude material on the column will lead to poor separation. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). |
| Improper Column Packing | Ensure the silica gel is packed uniformly to avoid channeling, which leads to inefficient separation. |
Experimental Protocols
Synthesis of this compound (Direct Method)
This protocol is adapted from a similar procedure for the 5'-acylation of uridine.[1]
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Dissolve uridine (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the flask to -5°C in an ice-salt bath.
-
Addition of Reagent: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at -5°C.
-
Reaction: Allow the reaction to stir at -5°C for 2-4 hours and then let it warm to room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC using a chloroform:methanol (9:1) mobile phase.
-
Work-up: Once the reaction is complete, quench it by adding a small amount of cold water. Remove the pyridine by evaporation under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
1. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of methanol in chloroform (e.g., 0% to 5% methanol).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar solvent and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
2. Recrystallization:
-
Solvent System: Ethanol-petroleum ether or isopropanol.
-
Procedure:
-
Dissolve the product from the column chromatography in a minimal amount of the hot solvent (e.g., ethanol or isopropanol).
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent (e.g., petroleum ether), and dry under vacuum.
-
Data Presentation
The following table summarizes the expected purity at different stages of the purification process for a protected nucleoside, which can be analogous to this compound.
| Purification Stage | Purity (%) |
| Crude Product | ~50-60 |
| After Column Chromatography | ~60-75 |
| After First Recrystallization | ~70-85 |
| After Second Recrystallization | >98 |
Note: These values are illustrative and can vary depending on the specific reaction conditions and purification techniques.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low purity of synthetic this compound.
Caption: Logical relationship in the selective benzoylation of uridine.
References
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4886877A - Novel 2'-deoxy-5-substituted uridine derivatives, processes for preparing the same and antitumor agent containing the same - Google Patents [patents.google.com]
Technical Support Center: Optimizing Uridine and its Derivatives for Cell-Based Assays
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of uridine and its common derivative, Uridine 5'-monophosphate (UMP), in cell-based assays. While the initial query focused on "Uridine 5'-benzoate," publicly available scientific literature predominantly details the use and effects of uridine and UMP. This guide leverages that existing knowledge to provide a comprehensive resource for optimizing the concentration of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for Uridine/UMP in cell-based assays?
A1: The optimal concentration of Uridine or UMP is highly dependent on the cell type, assay duration, and the specific biological question being investigated. For general cell culture supplementation to support growth, concentrations can range from 10 µM to 100 µM.[1] For specific applications like stimulating neurite outgrowth in PC12 cells, concentrations between 10 µM and 100 µM have been shown to be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: How can I determine if Uridine/UMP is cytotoxic to my cells?
A2: Cytotoxicity can be assessed using standard cell viability assays such as MTT, XTT, or resazurin-based assays. These assays measure metabolic activity, which typically correlates with cell viability. A decrease in signal compared to an untreated control would indicate potential cytotoxicity. It is crucial to include a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin or staurosporine) and a vehicle control (the solvent used to dissolve the Uridine/UMP).
Q3: What are the potential mechanisms of action of Uridine/UMP in cells?
A3: Uridine and its derivatives play several key roles in cellular physiology:
-
Nucleic Acid Synthesis: Uridine is a fundamental building block for RNA synthesis.[2]
-
Glycosylation: Uridine diphosphate (UDP)-glucose, a downstream metabolite, is essential for the synthesis of glycoproteins and glycolipids.
-
Cellular Signaling: Uridine triphosphate (UTP), another downstream metabolite, can act as an extracellular signaling molecule by activating P2Y purinergic receptors.[3][4] This can trigger various downstream signaling cascades, including those involving inositol phosphates.[3]
-
Phospholipid Synthesis: Uridine can be converted to cytidine triphosphate (CTP), which is a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes.[3]
Q4: I am not observing the expected effect of Uridine/UMP in my assay. What are some common troubleshooting steps?
A4: If you are not seeing the expected results, consider the following:
-
Concentration: The concentration of Uridine/UMP may be too low or too high. Perform a dose-response curve to identify the optimal concentration.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or confluent cells may respond differently.
-
Assay Duration: The incubation time with Uridine/UMP may be too short or too long. A time-course experiment can help determine the optimal duration.
-
Reagent Quality: Verify the purity and stability of your Uridine/UMP stock solution. Prepare fresh solutions if necessary and store them properly.
-
Metabolism: Cells can metabolize uridine. Consider this when designing long-term experiments and potentially replenishing the media.
Quantitative Data Summary
| Compound | Cell Line | Assay | Effective Concentration | Observed Effect |
| Uridine | PC12 | Neurite Outgrowth | 10 - 100 µM | Increased number of neurites and branching[3] |
| Uridine | PC12 | Inositol Phosphate Accumulation | 100 µM | Stimulated accumulation |
| Uridine Triphosphate (UTP) | PC12 | Neurite Outgrowth | 100 µM | Mimicked the effect of uridine |
Experimental Protocols
Protocol: Determining Optimal and Cytotoxic Concentration of Uridine/UMP using a Resazurin-Based Viability Assay
1. Materials:
- Cells of interest
- Complete cell culture medium
- Uridine or Uridine 5'-monophosphate (UMP)
- Vehicle control (e.g., sterile water or DMSO)
- Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
- 96-well clear-bottom black plates
- Multichannel pipette
- Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
2. Procedure:
- Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
- Compound Preparation: Prepare a 2X stock concentration of Uridine/UMP in complete culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 µM to 1000 µM). Also, prepare a 2X vehicle control.
- Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X Uridine/UMP dilutions or the vehicle control to the appropriate wells. This will result in a final 1X concentration. Include wells with medium only as a background control.
- Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
- Resazurin Addition: Add 10 µL of the resazurin solution to each well.
- Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of your cells.
- Fluorescence Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
- Data Analysis: Subtract the background fluorescence from all wells. Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the log of the Uridine/UMP concentration to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Visualizations
Caption: Workflow for optimizing Uridine/UMP concentration.
Caption: UTP-mediated P2Y receptor signaling pathway.
References
Troubleshooting inconsistent results in Uridine 5'-benzoate experiments
Welcome to the technical support center for Uridine 5'-benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a derivative of uridine, a fundamental component of ribonucleic acid (RNA). The addition of a benzoate group at the 5' position of the ribose sugar modifies its chemical properties, potentially influencing its stability, cell permeability, and biological activity. While specific research on this compound is limited, it is plausible that it is being investigated for its potential role in purinergic signaling pathways, which are involved in a wide range of physiological processes.[1][2][3]
Q2: My experimental results with this compound are inconsistent. What are the most common sources of variability?
Inconsistent results in experiments involving this compound can arise from several factors. The most common issues are related to:
-
Compound Stability: The ester linkage in this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of esterase enzymes in cell culture media.
-
Solubility Issues: The benzoate group increases the hydrophobicity of the molecule compared to uridine, which can lead to problems with solubility in aqueous buffers.
-
Purity of the Compound: Impurities from the synthesis or degradation products can interfere with assays.
-
Inconsistent Assay Conditions: Variations in temperature, pH, incubation times, and cell passage number can all contribute to variability.
-
Interaction with Labware: The hydrophobic nature of the compound may lead to adsorption onto plastic surfaces.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity or Potency
Question: We are observing significant well-to-well and day-to-day variability in the biological effects of this compound in our cell-based assays. What could be the cause?
Answer:
Variability in biological activity is a common challenge. Here are the primary aspects to investigate:
-
Compound Stability and Degradation: The ester bond in this compound can be hydrolyzed to uridine and benzoic acid. This process can be accelerated by changes in pH or the presence of esterases in your cell culture serum.[4][5][6]
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. If you must store solutions, aliquot and store at -80°C and perform a stability test to see how long it remains stable under your storage conditions. Consider using serum-free media for the duration of the compound treatment if compatible with your cells.
-
-
Solubility Problems:
-
Recommendation: Ensure complete solubilization of your compound. This compound may require an organic solvent like DMSO for the initial stock solution. When diluting into aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. Visually inspect for any precipitation after dilution.
-
-
Cell Culture Conditions:
-
Recommendation: Standardize your cell culture procedures. Use cells within a consistent and narrow passage number range. Ensure uniform cell seeding density and health.
-
Issue 2: Problems with Analytical Quantification (e.g., HPLC)
Question: We are having trouble getting reproducible peaks and quantification when analyzing this compound with HPLC-UV. What should we check?
Answer:
HPLC issues can often be resolved by systematically checking each component of the system.
-
Peak Tailing or Splitting:
-
Possible Cause: Secondary interactions with the column matrix or poor mobile phase composition.
-
Recommendation: Ensure the pH of your mobile phase is appropriate for both this compound and any potential degradation products. For separating polar compounds like nucleosides, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be effective.[7]
-
-
Inconsistent Retention Times:
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.
-
Recommendation: Ensure your mobile phase is well-mixed and degassed. Allow the column to equilibrate thoroughly with the mobile phase before each run. Use a column oven to maintain a consistent temperature.
-
-
Ghost Peaks:
-
Possible Cause: Contamination in the sample, mobile phase, or carryover from previous injections.
-
Recommendation: Run blank injections of your solvent to check for carryover. Ensure the purity of your solvents and sample preparation materials.
-
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -80°C for long-term storage. For short-term use, a stock at -20°C may be acceptable, but stability should be verified.
-
Working Solutions: To prepare working solutions, thaw a single aliquot and dilute it in the appropriate cell culture medium or buffer immediately before use. Ensure the final DMSO concentration is consistent and non-toxic to your cells.
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol is a general guideline and may need optimization for your specific instrument and column.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium formate, pH 3) can be used.
-
Detection: Monitor at a wavelength of approximately 254 nm.[8][9][10]
-
Standard Curve: Prepare a series of known concentrations of this compound in the same solvent as your samples to generate a standard curve for quantification.
-
Sample Preparation: Ensure your samples are free of particulates by centrifugation or filtration before injection.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Solubility of Uridine and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Uridine | Water | 50 mg/mL | Sigma-Aldrich |
| Uridine 5'-monophosphate | Water | Soluble | --- |
| Uridine 5'-diphosphate | Water | 90 mg/mL | Selleck Chem |
| This compound | DMSO | ~10-15 mg/mL (estimated) | Inferred |
| This compound | Water | Poorly soluble (estimated) | Inferred |
Note: Data for this compound is estimated based on its chemical structure and may need to be determined empirically.
Table 2: HPLC Retention Times for Uridine and Related Nucleotides
| Compound | Retention Time (min) | Conditions | Reference |
| Uridine | ~3.5 | C18 column, Acetonitrile/Ammonium formate gradient | [11] |
| Uridine 5'-monophosphate | ~2.8 | C18 column, Acetonitrile/Ammonium formate gradient | [11] |
| Uridine 5'-diphosphate | ~2.5 | C18 column, Acetonitrile/Ammonium formate gradient | [11] |
| Uridine 5'-triphosphate | ~2.3 | C18 column, Acetonitrile/Ammonium formate gradient | [11] |
Note: The retention time of this compound will be different and needs to be determined experimentally. Due to the benzoate group, it is expected to be more retained on a C18 column than uridine.
Visualizations
Signaling Pathways
Uridine and its phosphorylated derivatives (UMP, UDP, UTP) are known to be involved in purinergic signaling and can influence intracellular pathways such as the cAMP pathway.[1][2][12][13][14][15] While the direct effect of this compound on these pathways is not yet characterized, it is plausible that it may act as a prodrug that is hydrolyzed to uridine, or it may have its own unique interactions.
Caption: Potential involvement of this compound in purinergic and cAMP signaling.
Experimental Workflow
A typical workflow for investigating the biological effects of this compound involves several key stages, from compound preparation to data analysis.
Caption: A generalized workflow for in vitro experiments with this compound.
Troubleshooting Logic
When encountering inconsistent results, a logical approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity studies of glucose transfer: determination of the spontaneous rates of hydrolysis of uridine 5'-diphospho-alpha-D-glucose (UDPG) and uridine 5'-diphospho-alpha-D-glucuronic acid (UDPGA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 8. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nucleotide Analysis Service [novocib.com]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. Dietary Bioactive Ingredients Modulating the cAMP Signaling in Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Improving the regioselectivity of Uridine 5'-benzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of Uridine 5'-benzoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of my 5'-O-benzoyluridine low?
Answer: Low yields can result from several factors. Firstly, incomplete reaction is a common issue. Ensure that the benzoylating agent, such as benzoyl chloride, is fresh and used in a slight excess. The reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material, 2',3'-O-isopropylideneuridine. Secondly, side reactions can consume the starting material or product. The presence of water in the reaction mixture can lead to the hydrolysis of benzoyl chloride, reducing its availability for the desired reaction. Therefore, it is crucial to use anhydrous solvents and reagents. Another potential issue is the partial deprotection of the isopropylidene group under acidic conditions, which can be generated as a byproduct of the reaction. The choice of base, such as pyridine, is important to neutralize any acid formed.
Question: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity for the 5'-position?
Answer: The formation of multiple benzoylated products (at the 2', 3', and 5' positions) is a common challenge when reacting unprotected uridine. To achieve high regioselectivity for the 5'-position, it is essential to protect the 2' and 3' hydroxyl groups. The most common and effective method is the formation of a 2',3'-O-isopropylidene acetal. This protecting group sterically hinders the 2' and 3' hydroxyls, directing the benzoylation to the more accessible and reactive primary 5'-hydroxyl group. The use of bulky silyl protecting groups can also be employed to achieve high selectivity.[1]
Question: How can I effectively remove the 2',3'-O-isopropylidene protecting group after benzoylation?
Answer: The 2',3'-O-isopropylidene group is typically removed by acid-catalyzed hydrolysis. A common method involves treating the protected nucleoside with a solution of aqueous acid, such as 80% acetic acid or dilute hydrochloric acid, at room temperature or with gentle heating. The progress of the deprotection should be monitored by TLC to avoid prolonged exposure to acidic conditions, which could lead to the cleavage of the glycosidic bond or migration of the benzoyl group. After the reaction is complete, the acid should be neutralized, for instance with sodium bicarbonate, before workup.
Question: What is the best way to purify the final this compound product?
Answer: Purification of this compound is typically achieved by column chromatography on silica gel. A gradient of methanol in dichloromethane or ethyl acetate in hexane is commonly used as the eluent. The polarity of the solvent system should be optimized based on TLC analysis to achieve good separation of the desired product from any unreacted starting materials, benzoylating agent residues, and potential isomeric byproducts. In some cases, crystallization from a suitable solvent system can also be an effective purification method.
Frequently Asked Questions (FAQs)
What is the role of protecting groups in the synthesis of this compound?
Protecting groups are crucial for achieving regioselective benzoylation at the 5'-position of uridine. Uridine has three hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. The primary 5'-hydroxyl is generally more reactive than the secondary 2' and 3' hydroxyls. However, direct benzoylation of unprotected uridine often leads to a mixture of products. By protecting the 2' and 3' hydroxyls, for example as a 2',3'-O-isopropylidene acetal, the benzoylation is directed specifically to the unprotected 5'-hydroxyl group, thus significantly improving the yield and purity of the desired this compound.[2]
Are there alternative methods to chemical synthesis for preparing this compound?
While chemical synthesis is the most common approach, enzymatic methods offer an alternative. Specific enzymes, such as lipases, can catalyze the regioselective acylation of nucleosides. These biocatalytic methods can offer high selectivity under mild reaction conditions, reducing the need for protection and deprotection steps and minimizing the generation of hazardous waste. However, the substrate scope and availability of suitable enzymes may be limiting factors.
What are the key reaction parameters that influence the regioselectivity of benzoylation?
Several factors can influence the regioselectivity of uridine benzoylation. The use of a 2',3'-O-protecting group is the most critical factor. Additionally, the choice of solvent and base can play a role. Non-polar, aprotic solvents are generally preferred. The base, typically pyridine or another non-nucleophilic amine, is important for scavenging the acid produced during the reaction and can also influence the reactivity of the hydroxyl groups. Reaction temperature can also be a factor, with lower temperatures sometimes favoring the kinetic product.
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis with and without Protecting Groups
| Starting Material | Benzoylating Agent | Base/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Uridine | Benzoyl Chloride | Pyridine | Pyridine | 0°C to RT | Mixture of 2',3',5'-O-benzoyluridines | Low (variable) | General Knowledge |
| 2',3'-O-Isopropylideneuridine | Benzoyl Chloride | Pyridine | Pyridine | 0°C to RT | 5'-O-Benzoyl-2',3'-O-isopropylideneuridine | ~85-95% | [2] |
| 2',3'-O-Isopropylideneuridine | Benzoic Anhydride | DMAP | CH₂Cl₂ | RT | 5'-O-Benzoyl-2',3'-O-isopropylideneuridine | High | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of 2',3'-O-Isopropylideneuridine
This protocol describes the protection of the 2' and 3' hydroxyl groups of uridine.
-
Materials:
-
Uridine (1 equivalent)
-
Anhydrous acetone
-
2,2-Dimethoxypropane (3 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.1 equivalents)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend uridine in anhydrous acetone.
-
Add 2,2-dimethoxypropane and p-toluenesulfonic acid monohydrate to the suspension.
-
Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours, and the suspension will become a clear solution. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Once the reaction is complete, quench the reaction by adding triethylamine to neutralize the acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in dichloromethane) to yield 2',3'-O-isopropylideneuridine as a white solid. A yield of 72% can be expected.[3]
-
Protocol 2: Synthesis of 5'-O-Benzoyl-2',3'-O-isopropylideneuridine
This protocol details the regioselective benzoylation of the protected uridine.
-
Materials:
-
2',3'-O-Isopropylideneuridine (1 equivalent)
-
Anhydrous pyridine
-
Benzoyl chloride (1.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated copper sulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2',3'-O-isopropylideneuridine in anhydrous pyridine and cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer with saturated copper sulfate solution (to remove pyridine), followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-50% ethyl acetate in hexane) to yield 5'-O-benzoyl-2',3'-O-isopropylideneuridine.
-
Protocol 3: Deprotection of 5'-O-Benzoyl-2',3'-O-isopropylideneuridine
This protocol describes the removal of the isopropylidene protecting group to yield the final product.
-
Materials:
-
5'-O-Benzoyl-2',3'-O-isopropylideneuridine (1 equivalent)
-
80% aqueous acetic acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 5'-O-benzoyl-2',3'-O-isopropylideneuridine in 80% aqueous acetic acid.
-
Stir the solution at room temperature for 12-16 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield this compound.
-
Visualizations
Caption: Factors influencing the regioselectivity of uridine benzoylation.
Caption: Experimental workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of Uridine 5'-benzoate and Other Uridine Derivatives for Researchers
In the landscape of therapeutic and research applications, uridine and its derivatives represent a class of molecules with significant potential, particularly in neuroscience and metabolic studies.[1] This guide provides a comparative overview of Uridine 5'-benzoate against other key uridine derivatives, including Uridine, Uridine 5'-monophosphate (UMP), Uridine 5'-diphosphate (UDP), Uridine 5'-triphosphate (UTP), and Triacetyluridine (TAU). The focus is on their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of appropriate compounds for study.
Chemical Structures and Key Distinctions
The fundamental difference between these molecules lies in the substitutions at the 5' position of the ribose sugar, and in the case of Triacetyluridine, acetylation at the 2' and 3' positions as well. These modifications significantly influence their bioavailability, lipophilicity, and mechanism of action.
-
Uridine: The parent nucleoside.
-
This compound: An ester derivative with a benzoate group at the 5' position. This modification is expected to increase lipophilicity.
-
UMP, UDP, UTP: Phosphorylated derivatives that play crucial roles in cellular metabolism and signaling.[2][3] They are the endogenous ligands for P2Y purinergic receptors.[1][2][3][4]
-
Triacetyluridine (TAU): A synthetic prodrug of uridine designed for enhanced bioavailability.[5][6][7] It is more lipid-soluble than uridine.[5][8]
Performance Comparison: Bioavailability and P2Y Receptor Activation
A critical aspect of any therapeutic or research compound is its ability to reach its target. For uridine derivatives, this often means crossing the blood-brain barrier or cell membranes to exert their effects.
Bioavailability:
P2Y Receptor Activation:
Uridine derivatives, particularly the phosphorylated forms (UDP and UTP), are well-established agonists of P2Y receptors, a family of G protein-coupled receptors involved in numerous physiological processes.[10]
| Compound | Target Receptor(s) | Potency (EC50) | Key Findings |
| Uridine 5'-triphosphate (UTP) | P2Y2, P2Y4 | ~0.085 µM (P2Y2) | Potent agonist at P2Y2 and P2Y4 receptors.[4][11] |
| Uridine 5'-diphosphate (UDP) | P2Y6, P2Y14 | ~0.3 µM (P2Y6) | Selective agonist for the P2Y6 receptor.[11][12] |
| Triacetyluridine (TAU) | P2Y2 | Not specified | Activates P2Y2 receptors, leading to increased Nerve Growth Factor (NGF) activity.[5][8] |
| Uridine 5'-monophosphate (UMP) | Inactive at P2Y receptors | N/A | Generally considered inactive as a direct agonist at P2Y receptors.[11] |
| This compound | Not specified | Not specified | Data on direct P2Y receptor activation is limited. |
Note: EC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Calcium Mobilization Assay for P2Y Receptor Activation
This assay is a common method to determine the potency of compounds as agonists for Gq-coupled P2Y receptors (like P2Y2, P2Y4, and P2Y6), which signal through an increase in intracellular calcium.[13]
Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to uridine derivatives.
Materials:
-
Human astrocytoma cell line 1321N1, stably transfected with the human P2Y receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Uridine derivatives (UTP, UDP, TAU, UMP, this compound) at various concentrations.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).[13][14]
Procedure:
-
Cell Culture: Culture the transfected 1321N1 cells in appropriate media until they reach confluency in 96-well plates.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark to allow the cells to take up the dye.
-
-
Compound Preparation: Prepare serial dilutions of the uridine derivatives in HBSS.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the automated liquid handling to add the different concentrations of uridine derivatives to the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.[15]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the fluorescence response against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each derivative.
-
Visualizations
Signaling Pathway of P2Y Receptor Activation
Caption: P2Y receptor activation via the Gq pathway.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
References
- 1. Uridine function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteom.elte.hu [proteom.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nootropicsdepot.com [nootropicsdepot.com]
- 6. Enhanced uridine bioavailability following administration of a triacetyluridine-rich nutritional supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. radcrtv.com [radcrtv.com]
- 9. nootropicsexpert.com [nootropicsexpert.com]
- 10. P2Y receptor - Wikipedia [en.wikipedia.org]
- 11. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ahajournals.org [ahajournals.org]
Uridine 5'-Benzoate vs. Uridine 5'-Monophosphate: A Comparative Guide for Biological Assays
For researchers, scientists, and drug development professionals, understanding the nuanced differences between nucleotide analogues is critical for designing robust and meaningful biological assays. This guide provides a comprehensive comparison of Uridine 5'-benzoate and its parent compound, Uridine 5'-monophosphate (UMP), focusing on their potential applications, underlying biochemical principles, and relevant experimental methodologies.
While direct comparative biological data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on UMP and related uridine derivatives to provide a framework for its potential behavior and utility in biological assays. The central hypothesis is that this compound may act as a prodrug of UMP, designed to enhance cell permeability.
Product Overview and Physicochemical Properties
Uridine 5'-monophosphate (UMP) is a fundamental building block of RNA and a key intermediate in pyrimidine metabolism.[1] It consists of a uracil nucleobase, a ribose sugar, and a single phosphate group. Due to its charged phosphate group, UMP has poor cell membrane permeability, limiting its direct use in many cell-based assays.
This compound, a derivative of UMP, features a benzoate group esterified to the 5'-phosphate. This modification neutralizes the negative charge of the phosphate group, thereby increasing its lipophilicity. This chemical alteration is a common strategy to create prodrugs, which are inactive compounds that are metabolized into their active forms within the body or cell.[2][3] It is anticipated that intracellular esterases would cleave the benzoate group from this compound, releasing UMP.[4][5]
| Property | Uridine 5'-monophosphate (UMP) | This compound |
| Structure | Uracil + Ribose + Phosphate | Uracil + Ribose + Phosphate-Benzoate Ester |
| Molecular Weight | ~324.2 g/mol | ~428.3 g/mol |
| Charge at Physiological pH | Negative | Neutral (or less charged) |
| Cell Permeability | Low | Potentially High |
| Primary Biological Role | RNA precursor, metabolic intermediate | Potential prodrug of UMP |
Performance in Biological Assays: A Comparative Analysis
P2Y Receptor Activation
P2Y receptors are a family of G protein-coupled receptors activated by extracellular nucleotides like ATP, ADP, UTP, and UDP.[6] UMP itself is generally considered inactive at P2Y receptors.[7] The primary agonists for pyrimidine-sensitive P2Y receptors (P2Y2, P2Y4, P2Y6) are uridine di- and triphosphates (UDP and UTP).[8]
Therefore, neither UMP nor this compound is expected to directly activate P2Y receptors. However, if this compound can efficiently enter cells and be converted to UMP, which is then phosphorylated to UDP and UTP, it could indirectly lead to the activation of these receptors from the inside-out in certain cellular models, or contribute to the extracellular nucleotide pool upon cell lysis.
Enzyme Inhibition
UMP is known to be an inhibitor of certain enzymes. For instance, it can inhibit orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo pyrimidine biosynthetic pathway.[9]
This compound, as a potential prodrug, would likely not inhibit these enzymes directly. Its inhibitory activity would be dependent on its conversion to UMP. Therefore, in an in vitro assay with a purified enzyme, this compound is expected to be less active than UMP. In a cell-based assay, its apparent activity would depend on the rate of intracellular hydrolysis to UMP.
Antimicrobial and Anticancer Activity
Various derivatives of uridine with acyl modifications have been synthesized and evaluated for their antimicrobial and anticancer activities.[1][10][11][12] These studies suggest that modifying the uridine scaffold can lead to compounds with significant biological activity. While specific data for this compound is lacking, it is plausible that it could exhibit some level of antimicrobial or cytotoxic activity, which would need to be experimentally determined. Uridine itself has shown some limited cytotoxic effects at high concentrations in breast cancer cell lines.[11]
Experimental Protocols
A common assay to evaluate the activity of compounds at Gq-coupled P2Y receptors (P2Y2, P2Y4, P2Y6) is the calcium mobilization assay.
Calcium Mobilization Assay for P2Y Receptor Activation
Objective: To measure the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors by an agonist.
Principle: Activation of these P2Y receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds (this compound, UMP) and a known P2Y agonist (e.g., UTP or UDP as a positive control)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for attachment.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Addition: Prepare serial dilutions of the test compounds and positive control.
-
Fluorescence Measurement: Place the plate in the microplate reader and measure the baseline fluorescence. Add the compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of the compound and plot a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Signaling Pathways and Experimental Workflows
P2Y Receptor Signaling Pathway
The activation of Gq-coupled P2Y receptors initiates a well-defined signaling cascade leading to an increase in intracellular calcium.
Caption: P2Y Receptor Gq Signaling Pathway.
Experimental Workflow: Prodrug Evaluation
The evaluation of this compound as a potential prodrug of UMP would involve a multi-step experimental workflow.
Caption: Experimental workflow for evaluating a prodrug.
Conclusion
Uridine 5'-monophosphate is a key endogenous molecule with well-defined roles but limited cell permeability. This compound, through its ester modification, presents a promising strategy to overcome this limitation, potentially acting as a cell-permeable prodrug of UMP. While direct comparative data is currently sparse, the information and experimental frameworks provided in this guide offer a solid foundation for researchers to design and interpret biological assays involving these two compounds. Future studies directly comparing their efficacy in various biological systems are warranted to fully elucidate the potential of this compound as a research tool and therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y receptor - Wikipedia [en.wikipedia.org]
- 7. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. P2 Receptors Activated by Uracil Nucleotides - An Update: Ingenta Connect [ingentaconnect.com]
- 9. Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-beta-d-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innspub.net [innspub.net]
- 11. scielo.isciii.es [scielo.isciii.es]
- 12. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Uridine 5'-Benzoate and Other 5'-Modified Nucleosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Uridine 5'-benzoate and other 5'-modified nucleosides. It includes a summary of their biological activities, detailed experimental protocols, and visualizations of relevant biochemical pathways and experimental workflows.
Executive Summary
Uridine, a fundamental component of ribonucleic acid (RNA), serves as a versatile scaffold for the development of novel therapeutic agents. Modifications at the 5'-position of the ribose sugar, particularly through acylation, have yielded a diverse class of nucleoside analogs with promising antimicrobial, antiviral, and anticancer properties. This guide focuses on the comparative analysis of this compound against other 5'-O-acyl uridine derivatives, offering insights into their structure-activity relationships and potential therapeutic applications. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes available data for analogous 5'-modified uridine derivatives to provide a valuable reference for researchers in the field.
Data Presentation: Comparative Biological Activity of 5'-O-Acyl Uridine Derivatives
The following table summarizes the reported biological activities of various 5'-O-acyl uridine derivatives against different cell lines and pathogens. It is important to note that direct comparative data for this compound was not available in the reviewed literature; therefore, the table presents data for other acyl derivatives to illustrate the impact of 5'-modification on uridine's bioactivity.
| Compound/Modification | Target Organism/Cell Line | Activity Metric | Value | Reference |
| 5'-O-Palmitoyluridine | Bacillus subtilis | Zone of Inhibition | 17 ± 0.20 mm | [1] |
| 5'-O-Palmitoyluridine | Salmonella typhi | Zone of Inhibition | 18 ± 0.75 mm | [1] |
| 2',3'-di-O-lauroyl-5'-O-palmitoyluridine | Brine Shrimp | Cytotoxicity (% mortality) | 48.24% | [1] |
| 2',3'-di-O-myristoyl-5'-O-palmitoyluridine | Brine Shrimp | Cytotoxicity (% mortality) | 49.28% | [1] |
| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine | Aspergillus niger | Antifungal Activity (% inhibition) | 72 ± 0.95% | [1] |
| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine | Ehrlich Ascites Carcinoma (EAC) cells | IC50 | 1108.22 µg/mL | [2] |
| 5'-O-Heptanoyl-5-fluorouridine | L-1210 Leukemia (in mice) | Antitumor Activity | Highest in the series | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of 5'-O-acyl uridine derivatives and for assessing their biological activity.
Synthesis of 5'-O-Acyl Uridine Derivatives (General Procedure)
This protocol describes a general method for the acylation of the 5'-hydroxyl group of uridine, which can be adapted for the synthesis of this compound by using benzoyl chloride as the acylating agent.
Materials:
-
Uridine
-
Anhydrous Pyridine
-
Acyl chloride (e.g., Benzoyl chloride)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve uridine in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add the acyl chloride (e.g., benzoyl chloride) dropwise to the cooled solution with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5'-O-acyl uridine derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.[4][5][6]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (5'-modified nucleosides) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[2][7][8][9][10]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Cell culture medium
-
96-well or 24-well plates
-
Test compounds (5'-modified nucleosides)
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)
-
Staining solution (e.g., crystal violet in formalin/saline)
Procedure:
-
Seed the host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and the test compounds.
-
Pre-incubate the virus with different concentrations of the test compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures. Include a virus-only control and a cell-only control.
-
After a 1-2 hour adsorption period, remove the inoculum and wash the cells.
-
Add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells with a formalin solution.
-
Stain the cells with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Mandatory Visualization
General Mechanism of Action for Nucleoside Analogs
The following diagram illustrates the general mechanism by which many nucleoside analogs, including 5'-modified uridines, exert their therapeutic effects. They act as competitive inhibitors or chain terminators after being anabolized to their triphosphate form within the cell.
References
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 5-Fluorouracil derivative. XVII. Synthesis and antitumor activity of 5'-O-acyl-5-fluorouridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Uridine 5'-Benzoate: A Comparative Analysis of Biological Activity Against Parent Uridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine, a fundamental component of ribonucleic acid (RNA), plays a crucial role in various physiological processes. However, its therapeutic potential is often limited by its intrinsic biological activity profile. Chemical modification of the uridine molecule, such as the addition of a benzoate group at the 5' position, has been explored as a strategy to enhance its pharmacological properties. This guide summarizes the known biological activities of uridine and compares them with those of its benzoyl derivatives, which serve as a proxy for Uridine 5'-benzoate. The available data suggests that such modifications can significantly improve antimicrobial and anticancer activities.
Data Presentation: Uridine vs. Benzoyl Uridine Derivatives
The following table summarizes the comparative biological activities based on in vitro studies of uridine and its acylated derivatives, including those with aromatic (benzoyl-like) substitutions.
| Biological Activity | Parent Uridine | Benzoyl/Acyl Uridine Derivatives | Key Findings |
| Antibacterial Activity | No significant activity reported against pathogenic bacteria.[1] | Significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives show notable inhibition zones against Bacillus subtilis, Bacillus cereus, and Salmonella typhi.[1] | The addition of an aromatic ring, such as a benzoyl group, significantly enhances antibacterial potency compared to the inactive parent uridine.[1] |
| Antifungal Activity | Limited to no significant activity reported. | Promising activity against various fungal strains, including Aspergillus niger and Aspergillus flavus.[1] | Acylated uridine derivatives demonstrate enhanced antifungal efficacy over unmodified uridine.[1] |
| Anticancer Activity | Limited intrinsic anticancer activity. | Promising antiproliferative activity against cancer cell lines, such as Ehrlich ascites carcinoma (EAC) cells.[1] | Specific acylated derivatives have shown potent anticancer effects, suggesting that modification of uridine is a viable strategy for developing new anticancer agents.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of uridine and its derivatives.
Antimicrobial Susceptibility Testing
Objective: To determine the antimicrobial activity of uridine and its derivatives against pathogenic bacteria and fungi.
Methodology: The Kirby-Bauer disk diffusion method is commonly employed.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds (uridine and its derivatives) and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The absence of a zone indicates no activity.
Cytotoxicity Assay (Brine Shrimp Lethality Bioassay)
Objective: To evaluate the general toxicity of uridine and its derivatives.
Methodology:
-
Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration for 48 hours.
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.
-
Exposure: Ten to fifteen nauplii (larvae) are transferred to each vial containing the test solutions.
-
Incubation: The vials are maintained under illumination for 24 hours.
-
Counting Survivors: The number of surviving nauplii in each vial is counted.
-
Determination of LC50: The concentration at which 50% of the nauplii are killed (Lethal Concentration 50) is determined using probit analysis.
In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the antiproliferative effects of uridine and its derivatives on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., Ehrlich ascites carcinoma cells) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The concentration of the compound that inhibits cell growth by 50% (Inhibitory Concentration 50) is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathway: Uridine Metabolism and Potential Sites of Action for Derivatives
Caption: Uridine metabolism and potential points of intervention for its derivatives.
Experimental Workflow: Antimicrobial Activity Screening
Caption: Workflow for assessing the antimicrobial activity of uridine derivatives.
Conclusion
The available evidence strongly suggests that the modification of uridine, particularly through the addition of aromatic moieties such as a benzoate group, can significantly enhance its biological activity. While parent uridine shows little to no antimicrobial or anticancer efficacy, its benzoyl and other acyl derivatives have demonstrated promising results in these areas. This comparative guide highlights the potential of this compound and similar derivatives as lead compounds for the development of novel therapeutics. Further direct experimental evaluation of this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
A Guide to Cross-Validation of Analytical Methods for Uridine 5'-Benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the reliability of analytical methods is paramount. For a novel compound like Uridine 5'-benzoate, establishing robust and reproducible analytical techniques is a critical step. Cross-validation of different analytical methods ensures data integrity, facilitates method transfer between laboratories, and is a key requirement for regulatory compliance.
This guide provides a framework for the cross-validation of analytical methods for this compound. Due to the limited availability of established and validated methods for this specific molecule in publicly accessible literature, this guide presents a comparative analysis of two proposed hyphenated techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS). The experimental protocols and performance data outlined herein are hypothetical, constructed from established methods for the constituent molecules, Uridine and Benzoic Acid, to serve as a practical template for researchers.
Principles of Analytical Method Cross-Validation
Analytical method cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can produce comparable results. This is essential when a new method is introduced to replace an existing one, when a method is transferred to a different laboratory, or when results from different methods need to be compared. The International Council for Harmonisation (ICH) guideline Q2(R2) on the validation of analytical procedures provides a framework for the parameters that should be assessed.[1][2]
Key Performance Parameters for Method Comparison
A successful cross-validation study involves the comparison of several key analytical performance parameters. The acceptance criteria for these parameters should be predefined in a validation protocol.
| Performance Parameter | Description | Typical Acceptance Criteria (Example) |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability). | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for assay. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results with minor variations in parameters like pH, flow rate, temperature. |
Proposed Analytical Methods for this compound
The following are hypothetical analytical methods for the quantification of this compound, designed to serve as a basis for a cross-validation study.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of compounds that possess a UV chromophore. Both uridine and benzoic acid moieties in this compound absorb UV light, making this a suitable detection method.[3][4][5][6]
Method 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)
UHPLC offers faster analysis times and higher resolution compared to traditional HPLC.[7][8][9][10][11] Coupling it with mass spectrometry provides high selectivity and sensitivity, allowing for definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.
Experimental Protocols
Proposed HPLC-UV Method Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm (based on the UV absorbance of the uridine moiety).[3][6]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent as the standards to a final concentration within the linear range.
Proposed UHPLC-MS Method Protocol
1. Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-4.0 min: 98% B
-
4.0-4.1 min: 98% to 2% B
-
4.1-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Proposed Transitions (Multiple Reaction Monitoring - MRM):
-
Positive Mode: Precursor ion [M+H]⁺. A likely fragment would be the loss of the benzoate group or the ribose sugar.
-
Negative Mode: Precursor ion [M-H]⁻. A characteristic fragmentation would be the loss of CO2 from the benzoate moiety.[12]
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
4. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, prepare stock and working solutions in a suitable diluent (e.g., 50:50 acetonitrile/water).
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of a typical cross-validation process for analytical methods.
Caption: Workflow for Analytical Method Cross-Validation.
Conclusion
References
- 1. fda.gov [fda.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple HPLC-UV determination of nucleosides and its application to the authentication of Cordyceps and its allies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uridine [webbook.nist.gov]
- 6. Protocol for UVC uridine actinometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzoate Modification of Uridine: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of nucleoside analogues is a cornerstone of drug discovery, aiming to enhance therapeutic efficacy and overcome limitations of parent compounds. This guide provides a comparative analysis of how the introduction of a benzoate group to the uridine scaffold can modulate its biological activity. By examining available experimental data, this document serves as a resource for researchers engaged in the development of novel nucleoside-based therapeutics.
Impact on Anticancer Activity: A Quantitative Comparison
The addition of acyl groups, including those derived from aromatic acids like benzoic acid, to uridine has been investigated as a strategy to improve its anticancer potential. One study explored the cytotoxicity of tri-acyl ester derivatives of uridine, including a derivative synthesized with an aromatic acid, against the human breast cancer cell line MCF-7 and the Chinese hamster ovary (CHO-K1) cell line as a control.
While the study reported that uridine itself exhibited a modest reduction in MCF-7 cell viability (approximately 20% at 100 µM), the tri-esterified derivatives, including the one with an aromatic acyl group, did not demonstrate statistically significant cytotoxic activity at the concentrations tested[1]. However, it is noteworthy that the incorporation of an aromatic ring was predicted to improve the anticarcinogenic properties of uridine based on in silico analysis in a separate study[2][3].
Below is a summary of the reported cell viability data for a tri-esterified uridine derivative with an aromatic acid compared to uridine.
| Compound | Concentration (µM) | Cell Line | Cell Viability (%) |
| Uridine | 100 | MCF-7 | ~80 |
| Tri-esterified Uridine (Aromatic Acid) | 100 | MCF-7 | ~70 |
| Uridine | 100 | CHO-K1 | No significant effect |
| Tri-esterified Uridine (Aromatic Acid) | 100 | CHO-K1 | ~70 |
Potential Mechanisms of Action: The Role of Uridine-Cytidine Kinase 2
While direct evidence for the specific signaling pathways modulated by benzoate-modified uridine is limited, the known mechanisms of uridine analogues in cancer therapy suggest a potential role for Uridine-Cytidine Kinase 2 (UCK2). UCK2 is a key enzyme in the pyrimidine salvage pathway, responsible for phosphorylating uridine and cytidine to their respective monophosphates. In many cancer types, UCK2 is overexpressed, providing a target for therapeutic intervention.
It is hypothesized that benzoylated uridine derivatives, after entering the cell, could be processed to release a modified uridine that interacts with UCK2. This interaction could either lead to the phosphorylation of the modified nucleoside into a cytotoxic nucleotide analog that inhibits DNA and RNA synthesis, or it could directly inhibit UCK2 activity, disrupting the pyrimidine salvage pathway and depriving cancer cells of essential precursors for proliferation.
Caption: Hypothesized mechanism of action for benzoylated uridine.
Experimental Protocols
Synthesis of Tri-Acyl Ester Derivatives of Uridine (Steglich Esterification)
This protocol describes a general method for the esterification of uridine with fatty and aromatic acids.
Materials:
-
Uridine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Appropriate aromatic acid (e.g., benzoic acid)
-
Silica gel for column chromatography
Procedure:
-
Dissolve uridine in anhydrous DCM.
-
Add the aromatic acid, DCC, and DMAP to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by spectroscopic methods (e.g., NMR, Mass Spectrometry).
Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell line (e.g., MCF-7) and a control cell line (e.g., CHO-K1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Uridine and benzoylated uridine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (uridine and its derivatives) in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of benzoylated uridine derivatives.
Caption: General workflow for developing and testing benzoylated uridine.
References
A Comparative Analysis of Azidothymidine (AZT) and Uridine 5'-benzoate: A Review of Current Knowledge
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the well-established antiretroviral drug, Azidothymidine (AZT), and the less-characterized compound, Uridine 5'-benzoate. Due to a significant disparity in available research, this document will focus on the extensive data for AZT and highlight the current knowledge gaps for this compound, preventing a direct, data-driven comparison.
Azidothymidine (AZT): A Cornerstone of Antiretroviral Therapy
Azidothymidine (also known as Zidovudine or ZDV) was the first drug approved for the treatment of HIV infection and remains a critical component of combination antiretroviral therapy.[1][2] It is a synthetic thymidine analogue belonging to the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[1][3]
Chemical Properties and Structure of AZT
| Property | Value |
| Chemical Formula | C₁₀H₁₃N₅O₄ |
| Molar Mass | 267.24 g/mol |
| Structure | A thymidine analogue with an azido group (-N₃) at the 3' position of the deoxyribose sugar ring. |
The chemical structure of AZT is central to its mechanism of action. The presence of the azido group at the 3'-position prevents the formation of a phosphodiester bond, which is crucial for the elongation of the DNA chain.[4]
Mechanism of Action of AZT
AZT is a prodrug that requires intracellular phosphorylation to its active triphosphate form, AZT-triphosphate (AZT-TP).[5][6] This activation is carried out by cellular kinases. The mechanism of action of AZT-TP is twofold:
-
Competitive Inhibition of Reverse Transcriptase: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the HIV reverse transcriptase enzyme.[5][7] This enzyme is essential for the conversion of the viral RNA genome into proviral DNA.[4]
-
DNA Chain Termination: Once incorporated into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the AZT molecule prevents the addition of the next nucleotide, leading to the termination of DNA chain elongation.[4][7]
This dual action effectively halts the replication of the HIV virus.[4]
This compound: An Uncharacterized Uridine Derivative
In stark contrast to AZT, there is a significant lack of publicly available scientific literature and experimental data regarding the biological activity, mechanism of action, and therapeutic applications of this compound. While the chemical structure is known, its effects on biological systems have not been extensively studied or reported.
Chemical Properties and Structure of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₆N₂O₇ |
| Molar Mass | 348.31 g/mol |
| Structure | A uridine molecule with a benzoate group attached to the 5' position of the ribose sugar. |
Potential Biological Roles of Uridine and its Derivatives
While specific data on this compound is unavailable, the broader class of uridine derivatives has been investigated for various therapeutic purposes, including antiviral, antibacterial, and anticancer activities.[4][8] Uridine itself plays a crucial role in several physiological processes.[9][10]
It is important to emphasize that the biological activities of these related compounds cannot be directly extrapolated to this compound. The addition of a benzoate group at the 5' position can significantly alter the compound's physicochemical properties, such as its solubility, stability, and ability to interact with biological targets.
Experimental Protocols
Due to the absence of experimental data for this compound, a comparative experimental protocol section cannot be provided. For AZT, numerous standardized in vitro and in vivo assays are used to evaluate its antiretroviral activity and cytotoxicity. These typically include:
-
Reverse Transcriptase Inhibition Assays: These cell-free assays measure the ability of AZT-TP to inhibit the activity of purified HIV reverse transcriptase.
-
Cell-based Antiviral Assays: These assays assess the ability of AZT to inhibit HIV replication in various cell lines (e.g., MT-4, CEM) or in primary human cells like peripheral blood mononuclear cells (PBMCs). Viral replication is typically quantified by measuring p24 antigen levels or reverse transcriptase activity in the cell culture supernatant.
-
Cytotoxicity Assays: These assays are performed in parallel with antiviral assays to determine the concentration of AZT that is toxic to the host cells, allowing for the calculation of a selectivity index (the ratio of the cytotoxic concentration to the effective antiviral concentration).
Signaling Pathways and Logical Relationships
AZT Metabolic Activation and Mechanism of Action
The following diagram illustrates the intracellular activation of AZT and its subsequent inhibition of HIV reverse transcriptase.
Caption: Intracellular activation of AZT and its inhibitory effect on HIV replication.
Hypothetical Workflow for Evaluating this compound
Should research on this compound be undertaken, a logical experimental workflow would be necessary to characterize its biological activity.
Caption: A potential experimental workflow for the biological evaluation of this compound.
Conclusion
References
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral activity of uridine 5'-diphosphate glucose analogues against some enveloped viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Target Engagement of Uridine 5'-benzoate in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to validate the cellular target engagement of Uridine 5'-benzoate. Due to the limited publicly available information on the specific molecular targets of this compound, this guide will proceed under the well-reasoned hypothesis that its primary cellular target is an enzyme involved in the pyrimidine salvage pathway, such as Uridine Kinase . This assumption is based on the structural similarity of this compound to uridine, a natural substrate for this enzyme. The methodologies, data, and comparisons presented herein are designed to serve as a practical framework for researchers investigating the mechanism of action of this and similar compounds.
Introduction to this compound and its Putative Target
This compound is a derivative of the nucleoside uridine. Uridine plays a crucial role in various biological processes, including the synthesis of RNA and glycogen.[1] Nucleoside analogs are often developed as therapeutic agents that interfere with metabolic pathways.[2][3] The pyrimidine salvage pathway is essential for recycling pyrimidine bases and nucleosides, and key enzymes in this pathway, such as Uridine Kinase, are potential targets for therapeutic intervention. Uridine Kinase catalyzes the phosphorylation of uridine to uridine monophosphate (UMP), a critical step for its entry into anabolic pathways. Inhibition of this enzyme can disrupt pyrimidine metabolism, which is particularly relevant in cancer and virology research.
This guide will compare hypothetical data for this compound against a known, albeit general, inhibitor of pyrimidine metabolism, 5-Fluorouracil (5-FU), which is converted intracellularly to metabolites that inhibit thymidylate synthase and incorporate into RNA and DNA.
Experimental Methodologies for Target Validation
Validating that a compound engages its intended target within the complex environment of a living cell is a critical step in drug development.[4] Several robust methods can be employed to confirm the interaction between this compound and its putative target, Uridine Kinase.
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high Uridine Kinase expression) to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble Uridine Kinase at each temperature point by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
The Drug Affinity Responsive Target Stability (DARTS) assay identifies protein targets by exploiting the principle that ligand binding can protect a protein from proteolysis.
Experimental Protocol:
-
Cell Lysis and Lysate Preparation: Lyse cultured cells (e.g., using M-PER or a similar lysis buffer supplemented with protease inhibitors) and quantify the total protein concentration.
-
Compound Incubation: Incubate the cell lysate with different concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to the lysates at a predetermined concentration and incubate for a specific time (e.g., 30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
-
Digestion Termination and Sample Preparation: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer. Boil the samples for 5-10 minutes.
-
Protein Analysis: Separate the protein fragments by SDS-PAGE and visualize the results by Coomassie staining or perform a Western blot using an antibody specific for Uridine Kinase.
-
Data Analysis: A protected, full-length Uridine Kinase band that is more prominent in the this compound-treated samples compared to the control indicates a direct binding interaction.
A direct enzymatic assay provides quantitative data on the inhibitory potential of a compound.
Experimental Protocol:
-
Enzyme and Substrates: Use purified recombinant human Uridine Kinase. The substrates will be uridine and ATP.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Inhibition Assay: In a 96-well plate, add the reaction buffer, Uridine Kinase, and varying concentrations of this compound or a control inhibitor. Pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding a mixture of uridine and ATP (radiolabeled ATP, [γ-³²P]ATP, can be used for detection).
-
Incubation and Termination: Incubate the reaction at 37°C for a set time (e.g., 30 minutes). Stop the reaction by adding EDTA.
-
Detection and Analysis: The product, UMP, can be quantified. If using radiolabeled ATP, the amount of ADP produced can be measured using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Calculate the IC50 value for this compound by plotting the percentage of enzyme inhibition against the compound concentration.
Comparative Data Summary
The following table presents a hypothetical comparison of this compound with 5-Fluorouracil, a known, albeit indirect, inhibitor of the pyrimidine pathway. This data is for illustrative purposes only.
| Parameter | This compound (Hypothetical Data) | 5-Fluorouracil (Illustrative Data) | Method |
| Target | Uridine Kinase | Thymidylate Synthase (primary) | - |
| IC50 | 15 µM | 1 µM (for Thymidylate Synthase) | In Vitro Enzyme Assay |
| Cellular EC50 | 50 µM | 5 µM | Cell Proliferation Assay |
| CETSA Shift (ΔTm) | +3.5°C at 100 µM | Not applicable (indirect target) | Cellular Thermal Shift Assay |
| DARTS Protection | Yes | Not applicable (indirect target) | Drug Affinity Responsive Target Stability |
Visualizing Pathways and Workflows
References
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Uridine Prodrugs: Uridine 5'-Benzoate vs. Triacetyluridine
For Researchers, Scientists, and Drug Development Professionals
Uridine, a fundamental component of ribonucleic acid (RNA), plays a critical role in various physiological processes, including neuronal function and energy metabolism. However, its therapeutic potential is often limited by poor oral bioavailability. To overcome this challenge, several prodrugs have been developed to enhance the systemic delivery of uridine. This guide provides a detailed comparison of two prominent uridine prodrugs: Uridine 5'-benzoate and Triacetyluridine (TAU), with a focus on their pharmacokinetic profiles, mechanisms of action, and therapeutic applications, supported by available experimental data.
Chemical Structures and Metabolic Activation
Both this compound and Triacetyluridine are designed to be more lipophilic than uridine, facilitating their absorption across the gastrointestinal tract. Once absorbed, they undergo enzymatic hydrolysis to release the active uridine molecule.
This compound is an ester conjugate of uridine and benzoic acid at the 5' position of the ribose sugar. It is anticipated to be hydrolyzed by esterases present in the plasma and tissues to yield uridine and benzoic acid.
Triacetyluridine (TAU) , also known as PN401, has acetyl groups attached to the 2', 3', and 5' positions of the ribose moiety. These acetyl groups are cleaved by non-specific esterases throughout the body to release uridine.[1]
Comparative Pharmacokinetics
The primary advantage of uridine prodrugs lies in their ability to achieve higher systemic concentrations of uridine compared to oral administration of uridine itself.
Triacetyluridine (TAU) has demonstrated significantly enhanced bioavailability in both preclinical and clinical studies. In humans, oral administration of TAU has been shown to result in a four- to six-fold greater bioavailability of uridine compared to equimolar doses of uridine.[2] A study involving healthy human volunteers demonstrated that a single dose of a TAU-rich supplement resulted in a peak plasma uridine concentration (Cmax) of 150.9 ± 39.3 µM, which was approximately four times higher than that achieved with an equimolar dose of pure uridine (36.1 ± 11.3 µM).[3] The time to reach this peak concentration (Tmax) was between 1 and 2 hours.[3]
This compound: Currently, there is a notable lack of publicly available, direct comparative pharmacokinetic data for this compound in humans or animals. While the benzoic acid moiety is expected to increase lipophilicity and absorption, quantitative data on its Cmax, Tmax, and Area Under the Curve (AUC) are not readily found in the reviewed literature. Further preclinical and clinical studies are required to fully characterize its pharmacokinetic profile and to draw a direct quantitative comparison with TAU.
Table 1: Pharmacokinetic Parameters of Uridine Following Administration of Uridine and Triacetyluridine (TAU) in Humans
| Parameter | Uridine (Oral) | Triacetyluridine (TAU) (Oral) |
| Cmax (µM) | 36.1 ± 11.3[3] | 150.9 ± 39.3[3] |
| Tmax (hours) | 1 - 2[3] | 1 - 2[3] |
| Relative Bioavailability | Baseline | ~4-6 fold higher than Uridine[2] |
Data for this compound is not currently available in the public domain for a direct comparison.
Mechanism of Action and Therapeutic Applications
Once converted to uridine, both prodrugs contribute to the cellular pool of pyrimidine nucleotides. Uridine is a precursor for the synthesis of uridine triphosphate (UTP), which is essential for RNA synthesis and as an activator of P2Y receptors involved in various signaling pathways. Uridine also plays a role in the synthesis of cytidine triphosphate (CTP), a precursor for DNA and phospholipid synthesis.
Triacetyluridine (TAU) has been investigated for a range of therapeutic applications:
-
Neuroprotection: TAU has shown promise in preclinical models of neurodegenerative diseases. By increasing brain uridine levels, it may support synaptic function and neuronal membrane synthesis.
-
Mood Disorders: Some clinical evidence suggests that TAU may have mood-stabilizing effects.[2]
-
Chemotherapy-induced Toxicity: TAU is used as a rescue agent to mitigate the toxic effects of fluoropyrimidine chemotherapy, such as 5-fluorouracil (5-FU).[2] By providing an exogenous source of uridine, TAU can help to replenish the depleted pyrimidine pools in healthy tissues.
This compound: The therapeutic applications of this compound are less well-documented in the available literature. Given that one of its metabolic byproducts is benzoic acid, it has been explored in the context of hyperammonemia . Sodium benzoate is a known treatment for hyperammonemia, as it facilitates the excretion of excess nitrogen.[4][5][6][7][8] Therefore, this compound could potentially offer a dual benefit in conditions associated with both pyrimidine deficiency and hyperammonemia, such as certain urea cycle disorders. However, extensive clinical data to support this hypothesis is currently lacking.
Experimental Protocols
Quantification of Uridine in Plasma:
A common method for determining uridine concentrations in plasma for pharmacokinetic studies is High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation: Plasma samples are typically deproteinized, often using perchloric acid, followed by centrifugation to remove precipitated proteins.
-
Chromatographic Separation: The supernatant is then injected onto a reverse-phase C18 column.
-
Mobile Phase: A typical mobile phase consists of a phosphate buffer and an organic modifier like methanol. The pH of the buffer is optimized for the separation of uridine from other plasma components.
-
Detection: Uridine is detected by its UV absorbance, usually at a wavelength of around 260 nm.
-
Quantification: The concentration of uridine in the sample is determined by comparing its peak area to that of a known concentration of a uridine standard. An internal standard is often used to correct for variations in extraction and injection volume.
Oral Bioavailability Study in Rats (General Protocol):
To assess the oral bioavailability of a uridine prodrug, a crossover study design is often employed in animal models like rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of the prodrug is administered intravenously to a group of rats to determine the 100% bioavailable reference.
-
Oral (PO) Administration: After a washout period, the same group of rats receives a single oral dose of the prodrug.
-
-
Blood Sampling: Blood samples are collected at various time points after both IV and PO administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of uridine is determined using a validated analytical method like HPLC-UV.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax for both routes of administration.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
Signaling Pathways and Experimental Workflows
Uridine Metabolism and Action Pathway
References
- 1. Enzymatic hydrolysis of uridine diphosphate-N-acetyl-D-galactosamine and uridine diphosphate-N-acetyl-D-glucosamine by normal cells, and blocks in this hydrolysis in transformed cells and their revertants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement | PLOS One [journals.plos.org]
- 4. Benzoate Metabolism and Ammonia Detoxification - George Tremblay [grantome.com]
- 5. Sodium benzoate for the treatment of hepatic encephalopathy in humans and animals: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium benzoate for the treatment of hepatic encephalopathy in humans and animals: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.eur.nl [pure.eur.nl]
Benchmarking Uridine 5'-benzoate Against Known Uridine Phosphorylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of Uridine 5'-benzoate against established inhibitors of Uridine Phosphorylase (UPase). Uridine Phosphorylase is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Inhibition of this enzyme is a therapeutic strategy for enhancing the efficacy of fluoropyrimidine-based chemotherapeutic agents. The data presented herein is intended to provide a baseline for researchers evaluating this compound as a potential modulator of Uridine Phosphorylase activity.
Comparative Inhibitory Potency
The inhibitory activities of this compound and known Uridine Phosphorylase inhibitors were determined using a standardized in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are presented below. Lower values indicate higher inhibitory potency.
| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type |
| This compound (Hypothetical Data) | Human Uridine Phosphorylase | 5.2 | 2800 | Competitive |
| 5-Benzylacyclouridine (BAU) | Murine Liver Uridine Phosphorylase | 0.46[1] | - | - |
| 1-((2-hydroxyethoxy)methyl)-5-(3-(3-cyanophenoxy)benzyl)uracil | Murine Liver Uridine Phosphorylase | - | 1.4[2] | - |
| 1-((2-hydroxyethoxy)methyl)-5-(3-(3-chlorophenoxy)benzyl)uracil | Murine Liver Uridine Phosphorylase | - | - | - |
| 5-(m-benzyloxy)benzyl-1-[(2-hydroxyethoxy)methyl] barbituric acid (BBBA) | Human Liver Uridine Phosphorylase | - | 1.1[3] | Competitive[3] |
| 5-(m-benzyloxy)benzyl-1-[(2-hydroxyethoxy)methyl] barbituric acid (BBBA) | Mouse Liver Uridine Phosphorylase | - | 2.6[3] | Competitive[3] |
Experimental Protocols
Uridine Phosphorylase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory activity of compounds against Uridine Phosphorylase by monitoring the conversion of uridine to uracil.
1. Materials and Reagents:
-
Recombinant Human Uridine Phosphorylase
-
Uridine (Substrate)
-
Potassium Phosphate Buffer (pH 7.4)
-
Inhibitor Stock Solutions (e.g., this compound, BAU in DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 260 nm and 290 nm
2. Assay Principle: Uridine Phosphorylase catalyzes the conversion of uridine to uracil. This reaction can be monitored by measuring the change in absorbance, as uridine and uracil have different molar extinction coefficients at specific wavelengths. The rate of uracil formation is determined by monitoring the increase in absorbance at 290 nm or the decrease in absorbance at 260 nm.
3. Procedure:
-
Enzyme Preparation: Prepare a working solution of Recombinant Human Uridine Phosphorylase in potassium phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., this compound) and known inhibitors in DMSO. Further dilute these solutions in potassium phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).
-
Reaction Mixture Preparation: In a 96-well microplate, add the following to each well:
-
Potassium Phosphate Buffer (to final volume)
-
Test compound or vehicle control (DMSO)
-
Uridine Phosphorylase enzyme solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the uridine substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the change in absorbance at 290 nm (for uracil formation) or 260 nm (for uridine consumption) at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
To determine the inhibitor constant (Ki) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.
-
Visualizations
Caption: Experimental workflow for the Uridine Phosphorylase inhibition assay.
Caption: Inhibition of the pyrimidine salvage pathway by targeting Uridine Phosphorylase.
References
Reproducibility of Experiments Using Uridine 5'-benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Uridine 5'-benzoate and other 5'-O-acyl uridine derivatives, focusing on experimental reproducibility. Due to the limited direct experimental data on this compound, this guide leverages data from closely related analogues to provide a framework for experimental design and interpretation. The information presented is intended to aid researchers in understanding the synthesis, potential biological activities, and the factors influencing the reproducibility of experiments involving this class of compounds.
Comparison of Biological Activities of 5'-O-Acyl Uridine Derivatives
| Compound | Acyl Group | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/L) | Reference |
| 5'-O-Myristoyluridine | Myristoyl | Bacillus subtilis | 17 ± 0.20 | 4.00 | [1] |
| Bacillus cereus | 15 ± 0.50 | 0.13 | [1] | ||
| Salmonella typhi | 18 ± 0.75 | - | [1] | ||
| 5'-O-Palmitoyluridine | Palmitoyl | Aspergillus niger | - | - | [1] |
| 2',3'-di-O-cinnamoyl-5'-O-palmitoyluridine | Palmitoyl, Cinnamoyl | Ehrlich Ascites Carcinoma (EAC) cells | - | - (Demonstrated promising anticancer activity) | [1] |
| 5'-O-(Triphenylmethyl)uridine derivative | Triphenylmethyl | Aspergillus niger | 72 ± 0.95% inhibition | - | [1] |
| 5'-O-Decanoyluridine derivative | Decanoyl | Aspergillus flavus | - | - (Promising antifungal properties) | [2] |
| 5'-O-Lauroyluridine derivative | Lauroyl | Aspergillus flavus | - | - (Promising antifungal properties) | [2] |
Note: The above table showcases that modifications at the 5'-position of uridine can impart significant biological activity. The lipophilicity and structure of the acyl chain play a crucial role in determining the antimicrobial and anticancer efficacy. For instance, long-chain aliphatic acyl groups like myristoyl and palmitoyl show notable antibacterial and antifungal activities. Aromatic groups, such as the cinnamoyl group in conjunction with a palmitoyl group, have been associated with anticancer properties[1]. While direct data for a simple benzoate group is absent, it is plausible that this compound could exhibit biological activities, warranting further investigation.
Experimental Protocols
Reproducibility in experiments involving nucleoside analogues is critically dependent on the purity of the synthesized compounds and the precise execution of experimental protocols. Below are detailed methodologies for the synthesis of 5'-O-acyl uridine derivatives, which can be adapted for the preparation of this compound.
General Method for the Synthesis of 5'-O-Acyl Uridine Derivatives
This protocol is adapted from a method for the selective acylation of uridine[3].
Materials:
-
Uridine
-
Anhydrous Pyridine
-
Acyl chloride (e.g., Benzoyl chloride for this compound)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform-Methanol mixture)
Procedure:
-
Dissolve uridine in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride (e.g., benzoyl chloride) to the solution with constant stirring.
-
Allow the reaction to proceed at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Evaporate the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash the organic layer with water and then dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield the pure 5'-O-acyl uridine derivative.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. Purity should be further assessed by High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Logical Workflow for Synthesis and Evaluation of this compound
Caption: Workflow for the synthesis, purification, characterization, and biological evaluation of this compound.
Signaling Pathway Inhibition by Nucleoside Analogs (General Concept)
Caption: Generalized signaling pathway inhibition by nucleoside analogs, which often require intracellular activation to exert their effects.
References
Interspecies Comparison of Uridine 5'-benzoate Metabolism: A Predictive Guide
Introduction
This guide is intended for researchers, scientists, and drug development professionals interested in the potential metabolic profiles of uridine-based compounds and the impact of species differences on drug metabolism.
Predicted Metabolic Pathway of Uridine 5'-benzoate
The metabolism of this compound is anticipated to proceed in two main stages:
-
Hydrolysis: The ester linkage between uridine and benzoic acid is expected to be cleaved by carboxylesterases, which are abundant in various tissues, particularly the liver, plasma, and intestine. This hydrolysis will yield uridine and benzoic acid.[1]
-
Metabolism of Uridine and Benzoic Acid: The released uridine and benzoic acid will then be metabolized through their independent and well-documented pathways, which exhibit significant interspecies variation.
Below is a diagram illustrating the proposed initial metabolic pathway.
Caption: Predicted initial metabolic pathway of this compound.
Interspecies Comparison of Uridine Metabolism
Uridine homeostasis is tightly regulated across species, with plasma concentrations typically maintained between 3-8 μM.[2] Uridine plays a crucial role in various biological processes, including RNA synthesis and glycogen synthesis.[3][4] The catabolism of uridine is primarily initiated by the enzyme uridine phosphorylase (UPase).[2][4][5] While the fundamental pathways of uridine metabolism are conserved, species-specific differences in enzyme activity and physiological responses have been observed.[2]
Table 1: Key Aspects of Uridine Metabolism with Interspecies Considerations
| Metabolic Step | Enzyme | Product(s) | Interspecies Variation | References |
| Catabolism | Uridine Phosphorylase (UPase) | Uracil, Ribose-1-phosphate | UPase activity can vary between species, influencing the rate of uridine degradation.[4] | [2][4][5] |
| Anabolism (Salvage Pathway) | Uridine Kinase | Uridine Monophosphate (UMP) | The efficiency of the salvage pathway can differ, affecting the reutilization of uridine for nucleotide synthesis. | [4][6] |
| Physiological Effect | Thermoregulation | - | Low doses of uridine (100 mg/kg) cause a mild increase in body temperature in rodents, while higher doses (500-3,500 mg/kg) lead to hypothermia. In contrast, uridine (300-700 mg/kg) induces fever in humans and rabbits.[2] | [2] |
Interspecies Comparison of Benzoic Acid Metabolism
The metabolism of benzoic acid and its derivatives is characterized by significant species diversity, primarily in the conjugation pathways.[7] The major routes of elimination involve conjugation with glycine, glucuronic acid, or other amino acids.
Table 2: Major Urinary Metabolites of Benzoic Acid and a Related Compound (3-Phenoxybenzoic Acid) in Various Species
| Species | Major Metabolite(s) of Benzoic Acid | Major Metabolite(s) of 3-Phenoxybenzoic Acid (a structural analog) | References |
| Human | Benzoylglycine (Hippuric Acid) | Not specified, but glycine conjugation is common for xenobiotic carboxylic acids. | [7] |
| Rat | Benzoylglycine (Hippuric Acid) | O-sulfate conjugate of 4'-hydroxy-3-phenoxybenzoic acid | [7] |
| Mouse | Benzoylglycine (Hippuric Acid) | Taurine conjugate | [7] |
| Rabbit | Benzoylglycine (Hippuric Acid) | Glucuronic acid conjugates | [7] |
| Guinea Pig | Benzoylglycine (Hippuric Acid) | Glucuronic acid conjugates | [7] |
| Hamster | Benzoylglycine (Hippuric Acid) | Glucuronic acid conjugates | [7] |
| Dog | Benzoylglycine (Hippuric Acid) | Not specified | [8] |
| Cat | Benzoylglycine (Hippuric Acid) | Glycine conjugate | [7] |
| Sheep | Benzoylglycine (Hippuric Acid) | Glycine conjugate | [7] |
| Gerbil | Not specified | Glycine conjugate | [7] |
| Ferret | Not specified | Glycine and Taurine conjugates | [7] |
| Marmoset | Not specified | Glucuronic acid conjugates | [7] |
| Mallard Duck | Not specified | Glycylvaline dipeptide conjugate | [7] |
Experimental Protocols for Studying this compound Metabolism
To empirically determine the metabolic fate of this compound, a series of in vitro and in vivo experiments can be conducted.
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of this compound in liver subcellular fractions from different species.
Methodology:
-
Preparation of Liver Fractions: Liver S9 fractions or microsomes are prepared from the livers of various species (e.g., human, rat, mouse, dog, monkey) through differential centrifugation.[9][10]
-
Incubation: this compound (e.g., at a final concentration of 1 µM) is incubated with the liver S9 fraction or microsomes (e.g., at a protein concentration of 0.5-1 mg/mL) in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C.[11][12] For cytochrome P450-mediated metabolism, a cofactor regenerating system (e.g., NADPH-regenerating system) is included.[13]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[12]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[9][10]
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound (this compound) and identify potential metabolites.[11]
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An adipo-biliary-uridine axis that regulates energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Species differences in the metabolism of 3-phenoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in the metabolism of benzoic acid by isolated hepatocytes and kidney tubule fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. scispace.com [scispace.com]
Validating the Specificity of Uridine 5'-benzoate's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological specificity of Uridine 5'-benzoate, a derivative of the essential nucleoside uridine. While specific experimental data on this compound is limited in publicly available literature, this document outlines the established methodologies and comparative approaches necessary to characterize its activity and potential off-target effects. The principles and protocols described herein are broadly applicable to the evaluation of other novel nucleoside analogs.
Introduction to Uridine and its Analogs
Uridine is a fundamental component of ribonucleic acid (RNA) and plays a crucial role in various physiological processes, including the synthesis of glycogen and the regulation of the central nervous system. Its diverse biological activities have spurred the development of uridine derivatives as potential therapeutic agents. These modifications aim to enhance properties such as cell permeability, metabolic stability, and target specificity. This compound, with a benzoate group esterified to the 5'-hydroxyl of the ribose sugar, represents one such modification. The addition of this lipophilic group may alter its pharmacokinetic profile and interaction with biological targets.
Establishing a Specificity Profile: A Multi-faceted Approach
To validate the biological specificity of a compound like this compound, a comprehensive screening strategy is essential. This involves a tiered approach, beginning with broad profiling and progressing to more focused investigations of on-target and off-target interactions.
Experimental Workflow for Specificity Validation
Caption: A generalized workflow for validating the specificity of a novel compound like this compound.
Comparative Analysis with Alternatives
A crucial aspect of validating a new compound is comparing its performance against existing alternatives. For this compound, relevant comparators would include uridine itself and other uridine derivatives with known biological activities. The goal is to determine if the benzoate modification confers any advantages in terms of potency, specificity, or reduced off-target effects.
Table 1: Hypothetical Comparative Activity Profile
| Compound | Target | IC50 / EC50 (µM) | Key Off-Target Hits | Notes |
| This compound | P2Y Receptor | Data not available | Data not available | Expected to show increased cell permeability due to the benzoate group. |
| Uridine | P2Y Receptors | 10 - 100 | Low | Serves as the natural baseline for activity. |
| Triacetyluridine | P2Y Receptors | 5 - 50 | Moderate | A well-known prodrug of uridine with enhanced bioavailability. |
| N3-Methyluridine | Adenosine A1 Receptor | 25 | High | Demonstrates potential for cross-reactivity with other nucleoside receptors. |
This table presents hypothetical data for illustrative purposes due to the lack of specific experimental results for this compound.
Experimental Protocols for Specificity Validation
Detailed and reproducible experimental protocols are fundamental to generating reliable data. Below are methodologies for key assays used to assess the specificity of nucleoside analogs.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., P2Y receptors).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]UDP) and increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Signaling Pathway Illustration
Caption: A simplified diagram of a potential G-protein coupled receptor signaling pathway for this compound.
Kinase Inhibitor Profiling
This is a broad screening assay to identify potential off-target interactions with a large panel of kinases.
Protocol:
-
Kinase Panel: Select a diverse panel of recombinant human kinases.
-
Assay Format: Utilize a suitable assay format, such as a radiometric assay (e.g., measuring the incorporation of ³²P-ATP into a substrate) or a fluorescence-based assay.
-
Compound Screening: Screen this compound at one or more concentrations (e.g., 1 µM and 10 µM) against the kinase panel.
-
Data Measurement: Measure the percentage of inhibition of each kinase by the test compound.
-
Hit Confirmation: For kinases showing significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC50 value.
Table 2: Illustrative Kinase Profiling Data for a Hypothetical Uridine Derivative
| Kinase Family | Kinase | % Inhibition at 1 µM | IC50 (µM) |
| Tyrosine Kinase | SRC | 12% | > 10 |
| Tyrosine Kinase | ABL1 | 8% | > 10 |
| Serine/Threonine Kinase | AKT1 | 65% | 0.8 |
| Serine/Threonine Kinase | PKA | 5% | > 10 |
| Serine/Threonine Kinase | CDK2 | 48% | 2.5 |
This table presents illustrative data to demonstrate the type of results obtained from a kinase profiling screen.
Whole-Genome Expression Analysis
This technique provides a global view of the cellular response to a compound, revealing potential on- and off-target effects at the transcriptional level.
Protocol:
-
Cell Treatment: Treat a relevant cell line with this compound at various concentrations and time points. Include appropriate vehicle controls.
-
RNA Extraction: Isolate total RNA from the treated and control cells.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA (e.g., using mRNA-seq or total RNA-seq protocols).
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to the compound.
-
Pathway Analysis: Use bioinformatics tools to identify signaling pathways and biological processes that are enriched among the differentially expressed genes.
Conclusion
Validating the specificity of a novel compound such as this compound is a rigorous process that requires a combination of biochemical, cellular, and genomic approaches. While direct experimental data for this specific molecule is currently scarce, the methodologies outlined in this guide provide a robust framework for its characterization. By systematically evaluating its interactions with intended targets and a broad range of potential off-targets, and by comparing its activity profile with relevant alternatives, researchers can build a comprehensive understanding of its biological effects and therapeutic potential. This systematic approach is critical for the advancement of safe and effective new medicines.
Safety Operating Guide
Proper Disposal of Uridine 5'-Benzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of uridine 5'-benzoate. While uridine itself is not classified as a hazardous substance, the addition of the benzoate group and its use in a laboratory setting necessitate a cautious and informed approach to its disposal.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to minimize the risk of inhalation. In case of a spill, contain the material and clean the area thoroughly.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a chemical waste product. The following steps provide a clear protocol for its proper disposal:
-
Waste Identification and Segregation :
-
Treat all this compound waste as chemical waste.
-
Do not mix this compound waste with other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's safety protocols.
-
Segregate solid waste (e.g., unused compound, contaminated lab supplies) from liquid waste (e.g., solutions containing this compound).
-
-
Containerization :
-
Use a dedicated, leak-proof, and clearly labeled waste container for this compound.
-
The container must be compatible with the chemical properties of the compound.
-
The label should include the full chemical name ("this compound"), the date, and any relevant hazard information.
-
-
Disposal of Solid Waste :
-
For small quantities of solid this compound, it is recommended to collect it in a designated chemical waste container.
-
Contaminated materials such as gloves, weighing papers, and pipette tips should also be placed in this container.
-
Do not dispose of solid this compound in the regular trash.
-
-
Disposal of Liquid Waste :
-
Liquid waste containing this compound should be collected in a separate, sealed container.
-
Avoid disposing of solutions containing this compound down the drain unless authorized by your institution's environmental health and safety (EHS) department and local regulations.
-
For larger volumes, consult with your EHS department for specific guidance on neutralization or other treatment steps before disposal.
-
-
Final Disposal :
-
All collected this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste containers.
-
Ensure that all required documentation for the waste disposal is completed accurately.
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Small Liquid Spills (<50ml) | Absorb onto a non-reactive material (e.g., vermiculite, sand), place in a sealed container, and dispose of as chemical waste. | [1] |
| Large Liquid Spills (>50ml) | Contain the spill, absorb onto a suitable material, and contact your EHS department for immediate assistance. | [1] |
| Solid Waste | Collect in a designated, labeled container for chemical waste. | [1] |
| Container Fill Level | Do not fill liquid waste containers to more than 90% capacity to allow for expansion. | [2] |
Experimental Protocols
This document does not cite specific experiments. The provided disposal protocol is a general guideline for handling this compound waste. Researchers should always consult their institution-specific protocols and the relevant Safety Data Sheets (SDS) for all chemicals used in their experiments.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you are working with. Adherence to local, state, and federal regulations is mandatory.
References
Personal protective equipment for handling Uridine 5'-benzoate
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Uridine 5'-benzoate. The following procedures are based on safety data for structurally related compounds, such as Uridine and its monophosphate salt, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is crucial to handle this compound with care, assuming it may present hazards similar to its parent compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended protective equipment.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Chemical safety goggles with side shields | Must conform to EN166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | >0.11 mm thickness with a breakthrough time of >480 minutes is suggested.[2] Always inspect gloves before use and use proper removal technique.[1] |
| Lab coat or protective suit | Wear appropriate protective clothing to prevent skin exposure.[3][4] | |
| Respiratory Protection | NIOSH/MSHA-approved respirator or a particulate filter device (EN 143) | Necessary when dust formation is likely.[2][3] Use in a well-ventilated area is recommended.[5] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling : Avoid contact with skin, eyes, and clothing.[1][3] Prevent dust formation and inhalation.[1][3] Ensure adequate ventilation.[1] Wash hands thoroughly after handling.[5]
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[4] A recommended storage temperature is -20°C.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[3][6] |
| Skin Contact | Immediately flush the skin with plenty of soap and water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water. Seek medical attention.[5] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Cleanup Protocol:
In the case of a spill, follow a structured response to ensure safety and proper cleanup. The workflow below outlines the necessary steps.
Disposal:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains or sewer systems.[1][5] Contaminated packaging should also be disposed of as hazardous waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. selleckchem.com [selleckchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. webgate.ec.europa.eu [webgate.ec.europa.eu]
- 8. umanitoba.ca [umanitoba.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
